3-Chloropyridine-4-boronic acid HCl
Description
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Properties
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFGBTWYYWUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Chemical Properties & Reactivity of 3-Chloropyridine-4-boronic Acid HCl
Part 1: Executive Summary
3-Chloropyridine-4-boronic acid hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of complex biaryl systems via Suzuki-Miyaura cross-coupling. Its utility in drug discovery stems from the orthogonality of its functional groups: the boronic acid moiety serves as a nucleophile, while the 3-chloro substituent offers a handle for subsequent functionalization or steric modulation.
However, this molecule presents significant handling challenges. The electron-deficient pyridine core, combined with the inductive effect of the chlorine atom, renders the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation). Furthermore, the hydrochloride salt form requires precise stoichiometric adjustments during catalysis to prevent catalyst poisoning. This guide details the physicochemical properties, mechanistic reactivity, and validated protocols necessary to successfully utilize this reagent.[1]
Part 2: Chemical Constitution & Physical Properties
The hydrochloride salt enhances the shelf-stability of the boronic acid by protonating the pyridine nitrogen, thereby disrupting the formation of the zwitterionic species responsible for rapid decomposition.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | (3-Chloropyridin-4-yl)boronic acid hydrochloride |
| CAS Number | 458532-98-4 (Free acid); Salt forms often unlisted or vendor-specific |
| Molecular Formula | C₅H₅BClNO₂[2][3] · HCl |
| Molecular Weight | 193.82 g/mol (Salt); 157.36 g/mol (Free Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | High: DMSO, Methanol, Water (acidic pH). Low: CH₂Cl₂, Hexanes. |
| Acidity (pKa) | Pyridine N-H⁺: ~3.0–3.5 (Est.); Boronic –OH: ~8.5 |
| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N₂). |
Part 3: Structural & Electronic Analysis
Understanding the electronic environment of this molecule is critical for predicting its reactivity and stability.
Electronic Effects
-
Pyridine Nitrogen (N1): The electronegative nitrogen creates a
-deficient ring system. This electron deficiency makes the boronic acid (a Lewis acid) more acidic compared to phenylboronic acid. -
3-Chloro Substituent: The chlorine atom exerts a strong inductive withdrawing effect (-I) on the ring. This further depletes electron density at the C4 position.
-
C4-Boronic Acid: The combination of the N1 and C3-Cl electron withdrawal weakens the C–B bond, making the ipso-carbon highly susceptible to nucleophilic attack by water, leading to protodeboronation.
Visualization: Electronic Structure Map
Part 4: Reactivity Profile
Protodeboronation: The Primary Failure Mode
The most common cause of low yields with 3-chloropyridine-4-boronic acid is protodeboronation , where the boronic acid group is replaced by a proton, yielding 3-chloropyridine.
-
Mechanism: In basic media (typical for Suzuki couplings), the boronic acid forms a boronate anion. The electron-deficient pyridine ring stabilizes the negative charge developing at C4 during the cleavage of the C–B bond.
-
Mitigation:
-
Avoid Strong Bases: Use weak bases like K₃PO₄ or Cs₂CO₃ rather than NaOH or KOtBu.
-
High Catalyst Loading: Increase reaction rate to outcompete decomposition.[4]
-
Anhydrous Conditions: While water is needed for the catalytic cycle, excess water accelerates hydrolysis.[4] Use minimal degassed water or phase-transfer conditions.
-
Visualization: Protodeboronation Pathway
Suzuki-Miyaura Cross-Coupling
The HCl salt introduces a stoichiometric complexity. The first equivalent of base added to the reaction is consumed solely to neutralize the HCl.
-
Chemoselectivity: The C–B bond is significantly more reactive toward Pd(II) transmetallation than the C–Cl bond. However, oxidative addition into the C–Cl bond is possible if highly active ligands (e.g., XPhos, SPhos) are used at high temperatures.
-
Base Stoichiometry:
-
Standard Boronic Acid: Requires ~2.0 equiv base.
-
HCl Salt: Requires ~3.0–3.5 equiv base (1 eq for HCl neutralization + 2 eq for activation).
-
Part 5: Experimental Protocols
Protocol A: Optimized Suzuki Coupling
This protocol utilizes a high-activity precatalyst system to ensure rapid coupling before protodeboronation occurs.
Reagents:
-
3-Chloropyridine-4-boronic acid HCl (1.2 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)[5]
-
Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/SPhos (for difficult substrates).
-
Base: K₃PO₄ (3.5 equiv). Note: Carbonates (Na₂CO₃) often react too slowly.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[5]
Workflow:
-
Preparation: Charge a reaction vial with the aryl halide, boronic acid HCl salt, and base.
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon.
-
Reaction: Heat to 80–90°C. Do not exceed 100°C to minimize deboronation.
-
Monitoring: Monitor by LCMS. Look for the byproduct mass (M-B(OH)₂ + H).
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to moist air will cause the solid to clump and potentially hydrolyze over time.
-
Long-term Storage: Store at -20°C in a sealed container within a desiccator.
-
Weighing: Allow the container to warm to room temperature before opening to prevent condensation.
Visualization: Coupling Reaction Cycle
Part 6: Applications in Drug Discovery[1]
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) . The pyridine nitrogen provides a hydrogen bond acceptor, while the chlorine atom can fill hydrophobic pockets or be used to "scan" for halogen bonding interactions within a protein active site.
Case Study Context: In kinase inhibitor design, the 3-chloropyridine-4-yl moiety often mimics the adenine ring of ATP, with the nitrogen interacting with the hinge region of the kinase. The boronic acid allows for the rapid attachment of this "warhead" to various core scaffolds to optimize potency.
Part 7: References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11215-11219. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Chloropyridine-3-boronic acid HCl (Analogous hazards). Link
Sources
Molecular structure and weight of 3-Chloropyridine-4-boronic acid hydrochloride
Executive Summary
3-Chloropyridine-4-boronic acid hydrochloride (CAS: 2377605-75-7) is a critical heterocyclic building block employed in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2] Its structural uniqueness lies in the ortho-halogen substitution pattern (3-chloro, 4-borono), which provides a strategic handle for regioselective cross-coupling reactions while influencing the electronic properties of the pyridine ring.
This guide serves as an authoritative technical resource for researchers, detailing the compound's structural properties, validated synthesis via Directed Ortho Metalation (DoM), and optimized protocols for Suzuki-Miyaura cross-coupling, addressing the inherent instability of pyridine boronic acids.
Part 1: Chemical Identity & Structural Analysis
The hydrochloride salt form is preferred for storage and handling due to the propensity of free pyridine boronic acids to undergo dehydration (forming boroxines) or protodeboronation.
Physicochemical Data Profile
| Parameter | Technical Specification |
| IUPAC Name | (3-Chloropyridin-4-yl)boronic acid hydrochloride |
| CAS Number (Salt) | 2377605-75-7 |
| CAS Number (Free Acid) | 458532-98-4 |
| Molecular Formula | |
| Molecular Weight | 193.82 g/mol (Salt) / 157.36 g/mol (Free Acid) |
| SMILES | OB(O)c1c(Cl)cncc1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water (with decomposition risk at neutral pH) |
| Storage | -20°C, Hygroscopic, Store under inert atmosphere (Argon/Nitrogen) |
Structural Considerations
The 3-chloro substituent exerts a dual effect:
-
Steric Influence: It provides steric bulk adjacent to the boronic acid, which can slow transmetallation rates compared to unsubstituted analogs.
-
Electronic Activation: The electron-withdrawing nature of the chlorine atom (inductive effect,
) and the pyridine nitrogen makes the C4-position highly electrophilic. However, this also increases the acidity of the C-B bond, heightening the risk of protodeboronation under basic conditions [1].
Part 2: Synthesis & Manufacturing (Directed Ortho Metalation)
The synthesis of 3-chloropyridine-4-boronic acid is a classic example of regioselective functionalization driven by directing groups. Direct lithiation of 3-chloropyridine occurs preferentially at the C4 position due to the inductive acidification by the adjacent chlorine atom and the "dance" mechanism constraints.
Reaction Mechanism
The synthesis utilizes Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures (-78°C) to effect Directed Ortho Metalation (DoM). The chlorine atom directs the lithiation to the C4 position (ortho to Cl), avoiding the C2 position which is sterically crowded and electronically distinct [2].
Synthesis Workflow Diagram
Figure 1: Validated synthesis pathway via Directed Ortho Metalation (DoM).
Experimental Protocol (Validation Standard)
Objective: Synthesis of 5.0 g batch.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Reagent Prep: Charge flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise to generate LDA in situ. Stir for 30 min.
-
Lithiation: Dissolve 3-chloropyridine (1.0 equiv) in THF (10 mL) and add dropwise to the LDA solution at -78°C. Critical: Maintain internal temperature below -70°C to prevent "halogen dance" or decomposition. Stir for 1-2 hours.
-
Borylation: Add triisopropyl borate (
, 1.2 equiv) rapidly to the lithiated species. The rapid addition ensures the electrophile overwhelms the reactive lithium species. -
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with 2M HCl (excess) and stir for 1 hour to hydrolyze the boronate ester and form the HCl salt.
-
Isolation: Concentrate the organic solvent. The product often precipitates from the aqueous acidic residue or can be extracted with a polar organic solvent (e.g., EtOAc/n-Butanol) followed by recrystallization from acetonitrile/water.
Part 3: Reactivity & Handling (Suzuki-Miyaura Coupling)
The primary application of this molecule is in Palladium-catalyzed cross-coupling. However, the protodeboronation of pyridyl boronic acids is a major failure mode. The C-B bond is labile under aqueous basic conditions, leading to the formation of 3-chloropyridine (hydrodeboronation) [3].
Critical Success Factors
-
Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which accelerate protodeboronation. Use mild bases like
or . -
Stoichiometry: The HCl salt consumes 1 equivalent of base immediately. Adjust base stoichiometry to 3.0-4.0 equivalents to ensure catalytic activity.
-
Catalyst: High-activity catalysts (e.g., Pd(dppf)Cl2 , XPhos Pd G3 ) are recommended to facilitate rapid transmetallation before decomposition occurs.
Optimized Coupling Protocol
Reaction: 3-Chloropyridine-4-boronic acid HCl + Aryl Bromide
-
Vessel Preparation: Use a microwave vial or Schlenk tube. Purge with Argon.
-
Reagent Loading:
-
Aryl Bromide (1.0 equiv)
-
3-Chloropyridine-4-boronic acid HCl (1.5 equiv) — Excess is required to account for some decomposition.
- (0.05 equiv)
- (3.5 equiv) — Crucial for neutralizing HCl and activating Boron.
-
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS.
-
Note: If protodeboronation is observed (mass of 3-chloropyridine detected), switch to anhydrous conditions using
(solid) in pure Dioxane or DMF.
-
Decision Logic for Optimization
Figure 2: Troubleshooting logic for optimizing cross-coupling reactions.
References
-
Boronic Acid Stability: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[3] University of Edinburgh. Available at: [Link]
-
Regioselective Lithiation: Gribble, G. W., et al. Regioselective ortho-Lithiation of Halopyridines. CLOCKSS/ResearchGate. Available at: [Link]
-
Suzuki Coupling Guide: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemical Data: 3-Chloro-4-pyridylboronic acid Structure and Properties. Organoborons.com. Available at: [Link]
Sources
Technical Guide: Solubility & Handling of 3-Chloropyridine-4-boronic acid HCl
This guide serves as an advanced technical reference for the handling, solubilization, and application of 3-Chloropyridine-4-boronic acid hydrochloride . It is designed to bridge the gap between theoretical physicochemical properties and practical laboratory execution.
Executive Summary
3-Chloropyridine-4-boronic acid hydrochloride (CAS: 1211525-37-3 / Analogous Free Acid CAS: 458532-98-4) presents a distinct solubility challenge due to its amphoteric nature. As a pyridine derivative, it possesses a basic nitrogen; as a boronic acid, it contains a Lewis-acidic boron center. The hydrochloride salt form stabilizes the molecule in the solid state but complicates solubility in non-polar organic solvents.
Effective utilization in cross-coupling (Suzuki-Miyaura) requires understanding its speciation equilibrium . In water, it exists in a pH-dependent equilibrium between the cationic ammonium salt, the zwitterionic neutral species, and the anionic boronate. In organic solvents, solubility is dictated by the solvent's dielectric constant and ability to disrupt the crystal lattice of the ionic salt.
Physicochemical Identity & Salt Dynamics
Structural Analysis
-
Core Scaffold: Pyridine ring with a boronic acid [-B(OH)₂] at the C4 position and a Chlorine atom at the C3 position.[1]
-
Electronic Environment: The C4 position is electron-deficient due to the para-nitrogen, making the C-B bond susceptible to nucleophilic attack (and subsequent protodeboronation). The C3-Chlorine provides steric bulk ortho to the boronic acid, which can kinetically stabilize the C-B bond but may hinder transmetalation.
-
Salt Form (HCl): The pyridine nitrogen is protonated (
), forming an ionic lattice with the chloride counterion ( ).
The Solubility Paradox
The HCl salt significantly enhances aqueous solubility compared to the free base but drastically reduces organic solubility in common non-polar solvents (e.g., Toluene, DCM) used in standard extraction protocols.
Diagram 1: Solvation & Equilibrium Speciation
This diagram illustrates the species present in solution depending on the solvent system and pH.
Caption: Equilibrium pathway from solid HCl salt to reactive boronate species. Note the critical "Neutral Zwitterion" zone where precipitation often occurs.
Solubility Profile: Water vs. Organic Solvents[2][3][4]
The following data summarizes the solubility behavior based on the compound's ionic character.
Comparative Solubility Table
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| High Polarity (Aprotic) | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constant dissociates the |
| High Polarity (Protic) | Water | Good (>20 mg/mL) | Soluble as the ionic hydrochloride salt. Caution: High concentrations are acidic (pH ~1-2), which may catalyze deboronation over time. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Soluble, but risk of forming boronic esters (methyl/ethyl boronates) which can alter reactivity. |
| Medium Polarity | Acetonitrile, Acetone | Low to Moderate | The HCl salt is poorly soluble. Often requires addition of water (cosolvent) to fully dissolve. |
| Low Polarity | DCM, THF, EtOAc | Poor / Insoluble | The ionic lattice energy of the HCl salt is too high for these solvents to overcome. |
| Non-Polar | Toluene, Hexanes | Insoluble | Completely incompatible with the salt form. |
Critical "Switching" Protocol
To transfer the compound from an aqueous phase to an organic phase (e.g., for extraction), you must neutralize the HCl salt.
-
Dissolve HCl salt in water.[2]
-
Carefully adjust pH to ~6–7 (Isoelectric point).
-
The neutral free boronic acid (or zwitterion) may precipitate or can be extracted into THF/EtOAc (though extraction efficiency is often low due to high water solubility). Note: Continuous extraction or salting out (NaCl) is often required.
Stability & Reactivity Considerations
The Protodeboronation Risk
Pyridine-4-boronic acids are notoriously unstable compared to phenylboronic acids. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, releasing 3-chloropyridine and boric acid.
-
Acidic Conditions: The HCl salt itself creates an acidic environment. Long-term storage in water is not recommended .
-
Basic Conditions: In Suzuki couplings, the base (e.g.,
) converts the boronic acid to the boronate. While necessary for reaction, this species is also prone to decomposition if the catalytic cycle is slow.
Diagram 2: Decomposition vs. Coupling Pathway
Graphviz visualization of the kinetic competition between productive coupling and destructive deboronation.
Caption: Kinetic competition. To favor the green path (Product), ensure high catalyst activity to consume the boronate before it decomposes (Red path).
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (1 M)
Use this for dispensing the reagent into reaction vials.
-
Solvent Choice: Anhydrous DMSO or DMAc (N,N-Dimethylacetamide). Avoid water or alcohols for storage.
-
Weighing: Weigh the HCl salt rapidly. Boronic acids are hygroscopic.
-
Dissolution: Add solvent to achieve 1 M concentration. Sonicate if necessary. The solution should be clear and colorless/pale yellow.
-
Storage: Store at -20°C under Argon/Nitrogen.
Protocol B: Saturation Shake-Flask Solubility Measurement
Use this to validate solubility in a specific solvent system of interest.
-
Preparation: Add excess solid 3-Chloropyridine-4-boronic acid HCl to 2 mL of the target solvent in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method 2 (HPLC/UV): Dilute the filtrate (e.g., 1:100 in Water/MeCN) and inject into HPLC. Compare peak area against a known standard curve.
-
Protocol C: Reaction Setup (Suzuki Coupling)
Optimized for Pyridine Boronic Acid Salts.
-
Solvent System: Use Dioxane:Water (4:1) or MeCN:Water (2:1) . The water is crucial to dissolve the inorganic base and the boronic acid salt.
-
Base Selection: Use
or (3-4 equivalents). The extra equivalents are needed to neutralize the HCl salt and activate the boronic acid. -
Order of Addition:
References
-
Sigma-Aldrich. 4-Chloropyridine-3-boronic acid hydrochloride Product Sheet. (Analogous structural properties). Available at:
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanisms of protodeboronation in pyridine boronic acids). Available at: [Link]
-
Organic Syntheses. Preparation of 3-Pyridylboronic Acid. (Handling of pyridine boronic acid aggregates). Available at: [Link]
-
PubChem. 3-Chloropyridine-4-boronic acid Compound Summary. Available at: [Link]
Sources
Technical Guide: Stability Profile & Handling of 3-Chloropyridine-4-boronic acid HCl
This is an in-depth technical guide regarding the stability, handling, and analytical profiling of 3-Chloropyridine-4-boronic acid hydrochloride .
Executive Summary
3-Chloropyridine-4-boronic acid hydrochloride (CAS: 458532-98-4 [free acid ref]) represents a class of "difficult" heterocyclic building blocks.[1] Unlike phenylboronic acids, the 4-pyridyl core possesses a high susceptibility to protodeboronation (cleavage of the C-B bond) and polymerization (boroxine formation).
The Core Verdict: The hydrochloride (HCl) salt form is an engineered stabilization strategy. By protonating the pyridine nitrogen, the manufacturer prevents the formation of an autocatalytic zwitterion. Consequently, stability is binary :
-
High Stability: In the solid, dry, acidic state (HCl salt intact).
-
Critical Instability: Upon neutralization, dissolution in protic solvents, or exposure to humidity, the compound rapidly degrades via base-catalyzed pathways or dehydrates into variable stoichiometries.
Mechanistic Analysis of Instability
To handle this reagent successfully, one must understand the two competing non-productive pathways: Protodeboronation (Irreversible) and Boroxine Cycle (Reversible).
The HCl Stabilization Paradox
The 4-pyridyl position is electron-deficient.[1] In the free base form, the basic nitrogen can coordinate intermolecularly with the empty p-orbital of the boron atom, or facilitate proton transfer, leading to rapid degradation.
-
The HCl Shield: The HCl salt protonates the pyridine nitrogen (
). This creates a highly electron-deficient ring that strongly repels electrophilic attack (acid-catalyzed deboronation), effectively "locking" the C-B bond in place during storage.[1] -
The Moisture Risk: If the salt absorbs water (hygroscopicity), the crystal lattice breaks down. If the local pH rises (even slightly), the C-B bond becomes susceptible to nucleophilic attack by water/hydroxide, leading to the formation of 3-chloropyridine and boric acid.
Pathway Visualization
The following diagram illustrates the stability cliff. The compound is safe only in the "Green Zone" (Acidic/Dry).
Figure 1: Mechanistic pathways governing the stability of 3-Chloropyridine-4-boronic acid HCl.
Analytical Profiling & Quality Control
Standard HPLC often fails for this compound due to peak tailing (interaction of Boron with silanols) and on-column degradation. NMR is the only self-validating method. [1]
1H NMR Protocol (The "Gold Standard")
Do not use
-
Solvent System: DMSO-
with 1% DCl (optional) or (rapid analysis). -
Key Diagnostic Peaks:
- 8.0 - 9.0 ppm: Aromatic pyridine protons.[1]
-
Shift Logic: The chemical shift of the C2/C6 protons is highly sensitive to the oxidation state of the boron.
-
Degradation Marker: Look for the appearance of 3-chloropyridine .[1] The loss of the boronic acid group usually causes an upfield shift of the adjacent protons.
HPLC Method (If Mandatory)
If you must use HPLC (e.g., for GMP release), you must derivatize the boronic acid in situ to stabilize it.
| Parameter | Condition |
| Column | C18 Reverse Phase (End-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water + 10 mM Pinacol |
| Mobile Phase B | Acetonitrile |
| Rationale | Pinacol rapidly forms the boronate ester in the mobile phase, preventing interaction with the column and stopping deboronation during the run.[1] |
| Detection | UV @ 254 nm |
Handling & Storage Protocols
Storage (The "Cold Chain")
The shelf-life of the HCl salt is significantly longer than the free base, but it is not infinite.
-
Temperature: Store at -20°C (Long term) or 2-8°C (Active use).
-
Atmosphere: Argon or Nitrogen backfill is mandatory.
-
Container: Amber glass with a parafilm seal. Avoid plastic containers for long-term storage as moisture permeability is higher.[1]
Reaction Setup (The "Just-in-Time" Rule)
Crucial: Do not neutralize the HCl salt until the exact moment of the catalytic cycle.
-
Wrong Way: Dissolving the salt in aqueous base (e.g.,
) and letting it sit while preparing the catalyst. Result: Significant protodeboronation.[2][3] -
Right Way:
-
Add the HCl salt, catalyst, and coupling partner to the vessel.
-
Degas the solvent separately.
-
Add solvent.
-
Add the base last (or use a weak base like
that buffers the pH slowly).
-
QC Decision Tree Workflow
Follow this logic before committing the reagent to a high-value synthesis.
Figure 2: Quality Control Decision Tree for 3-Chloropyridine-4-boronic acid HCl.
Synthetic Implications
Using a degraded batch of 3-Chloropyridine-4-boronic acid HCl has specific consequences beyond low yield:
-
Catalyst Poisoning: The degradation product (3-chloropyridine) is a strong ligand for Palladium. High concentrations of the deboronated pyridine can competitively bind to the Pd center, shutting down the catalytic cycle (Suzuki-Miyaura).
-
Stoichiometry Drift: If the reagent has formed the boroxine (anhydride), the molecular weight changes effectively.
-
Monomer MW: ~193.8 g/mol (HCl salt)
-
Boroxine MW: Different stoichiometry.
-
Correction: If you weigh the boroxine assuming it is the monomer, you are actually adding more boron equivalents (since water mass is lost). However, if you weigh wet/hydrolyzed material, you are adding fewer equivalents.
-
Recommendation: Always use 1.2 to 1.5 equivalents of this boronic acid in cross-couplings to account for the "sacrificial" portion that deboronates during the reaction warm-up.
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
- Context: Establishes the kinetic instability of 4-pyridyl boronic acids and the mechanisms of protodeboron
-
Tokunaga, Y., et al. (2002).[4][5] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles.
- Context: Defines the equilibrium between boronic acids and boroxines, crucial for understanding storage forms.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
- Context: The authoritative text on boronic acid handling, derivatiz
-
Noonan, G. M., et al. (2023). "Quantitative In Silico Prediction of the Rate of Protodeboronation." The Journal of Physical Chemistry A.
- Context: Computational validation of the instability of electron-deficient boronic acids.
Sources
- 1. 1692-25-7|Pyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. researchgate.net [researchgate.net]
Physicochemical Profiling of 3-Chloro-4-Pyridyl Boronic Acid
Acidity, Speciation, and Experimental Determination
Executive Summary
3-Chloro-4-pyridyl boronic acid represents a specialized class of heterocyclic building blocks where the interplay between a Lewis-acidic boron center and a Brønsted-basic pyridine nitrogen creates a complex physicochemical landscape. This guide provides an in-depth analysis of its acidity constants (
Part 1: The Acidity Landscape & Theoretical Prediction
Unlike simple phenylboronic acids, pyridyl boronic acids possess two distinct ionization sites. The introduction of a chlorine atom at the 3-position (ortho to boron, meta to nitrogen) significantly modulates these values via inductive electron withdrawal (-I effect).
1.1 Predicted vs. Parent
Values
As exact experimental literature values for the specific 3-chloro derivative are sparse, we derive high-confidence estimates based on Structure-Activity Relationships (SAR) utilizing the Hammett equation and experimental data for the parent 4-pyridylboronic acid.
| Ionization Center | Reaction Type | Parent (4-PyBA) | Effect of 3-Cl Substituent | Predicted 3-Cl-4-PyBA |
| Pyridine Nitrogen ( | 3.85 – 4.00 [1] | Strong Decrease: Meta-Cl exerts -I effect, destabilizing the protonated cation. | 2.2 – 2.8 | |
| Boronic Acid ( | 7.60 – 7.80 [2] | Moderate Decrease: Ortho-Cl increases Lewis acidity by pulling electron density from Boron. | 6.8 – 7.3 |
1.2 Mechanistic Causality
-
Nitrogen Basicity (
): The chlorine atom is meta to the nitrogen. The Hammett constant ( ) for chlorine is approx.[1] +0.37, indicating strong electron withdrawal. This reduces the electron density available on the nitrogen lone pair, making the conjugate acid significantly more acidic (lower ). -
Boron Lewis Acidity (
): The chlorine is ortho to the boronic acid group. While steric hindrance usually suppresses Lewis acidity, the electronic induction (-I) dominates here, making the boron center more electrophilic. This facilitates the attack of the hydroxide ion ( ) to form the tetrahedral boronate anion at a lower pH than the parent compound.
Part 2: The Zwitterionic Equilibrium[2]
A critical feature of 4-pyridyl boronic acids is their ability to exist as zwitterions in aqueous media. The proton transfers from the boronic acid (which captures an OH- and releases H+) to the basic nitrogen.
2.1 Species Distribution Diagram
The following diagram illustrates the pH-dependent speciation. Note that the 3-chloro substituent destabilizes the cationic form, potentially narrowing the zwitterionic window compared to the non-chlorinated parent.
Figure 1: Acid-base equilibria of 3-chloro-4-pyridyl boronic acid. The zwitterionic form is stabilized in water but destabilized in organic solvents.
Part 3: Experimental Determination Protocol
To validate the predicted values, Potentiometric Titration is the gold standard method. It is superior to UV-Vis for this molecule because the UV shifts upon ionization of the boronic acid can be subtle.
3.1 Method: Potentiometric Titration (Glass Electrode)
Objective: Determine thermodynamic
Reagents:
-
Analyte: 3-chloro-4-pyridyl boronic acid (
M). -
Solvent: Carbonate-free distilled water (degassed).
-
Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain constant activity coefficients).
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
Workflow Diagram:
Figure 2: Step-by-step potentiometric titration workflow for determining dual pKa values.
3.2 Data Processing (Bjerrum Method)
Since the two
-
Plot pH vs. Volume: Identify inflection points.
-
First Inflection (pH ~2.5): Corresponds to deprotonation of Pyridinium-H (
). -
Second Inflection (pH ~7.0): Corresponds to hydroxide addition to Boron (
). -
Calculation: Use the Gran plot method to refine the equivalence points if inflection points are shallow due to the low
.
Part 4: Implications for Drug Discovery & Synthesis
4.1 Suzuki-Miyaura Coupling Optimization
The boronate anion (
-
pH Strategy: Because the 3-Cl substituent lowers the
to ~7.0, you can conduct couplings at milder pH (pH 7.5 - 8.0) compared to phenylboronic acids (which require pH > 9). This is advantageous for base-sensitive substrates. -
Protodeboronation: The 4-pyridyl position is electron-deficient, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially at high temperature and high pH. The 3-Cl substituent exacerbates this by further withdrawing electrons. Recommendation: Use anhydrous conditions or non-aqueous bases (e.g.,
in Dioxane) if stability is an issue.
4.2 Binding Affinity (Protease Inhibition)
If used as a warhead (e.g., for serine proteases), the Lewis acidity correlates directly with
References
-
Vatsadze, S. Z., et al. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids.[2] Organic & Biomolecular Chemistry.[3][4]
-
Soundararajan, S., et al. (2011). Acidity Constants of Boronic Acids: Correlations and Prediction. Journal of Chemical Information and Modeling.
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.[5]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
3-Chloropyridine-4-boronic Acid: A Strategic Scaffold for Divergent Drug Discovery
[1]
Executive Summary
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-Chloropyridine-4-boronic acid (CAS: 458532-96-2) and its pinacol ester derivatives have emerged as "privileged structures."[1] Unlike generic pyridine boronic acids, this specific substitution pattern offers a unique balance of metabolic stability , conformational control , and synthetic orthogonality .[1]
This guide analyzes the utility of 3-chloropyridine-4-boronic acid as a linchpin intermediate.[1] It moves beyond basic Suzuki coupling to explore its role in synthesizing complex kinase inhibitors (e.g., Vemurafenib analogs), GPCR ligands, and fused heterocyclic cores like 7-azaindoles.[1] We provide validated protocols, mechanistic insights into the "ortho-halo" effect, and troubleshooting strategies for scale-up.
Chemical Properties & The "Ortho-Halo" Advantage
Stability vs. Reactivity
Pyridine-4-boronic acids are notoriously unstable due to rapid protodeboronation (hydrolysis of the C-B bond), especially under the basic conditions required for cross-coupling.[1] The introduction of a chlorine atom at the C3 position (ortho to the boron) dramatically alters this landscape:
-
Steric Protection: The C3-chloro substituent sterically shields the C4-boron center, retarding the hydrolytic cleavage of the C-B bond during storage and reaction.[1]
-
Electronic Activation: The electron-withdrawing nature of chlorine lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate species (Ar-B(OH)3⁻) essential for transmetallation, while simultaneously deactivating the ring toward oxidative degradation.[1]
-
Orthogonal Functionalization: Post-coupling, the C3-chlorine remains available for subsequent nucleophilic aromatic substitution (S_NAr) or a second catalytic cross-coupling (e.g., Buchwald-Hartwig amination), enabling the rapid construction of multisubstituted pyridines.[1]
Quantitative Profile
| Property | Value/Description | Impact on Synthesis |
| Molecular Weight | 157.36 g/mol | Low MW ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| ClogP | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability optimization.[1] |
| pKa (Boronic Acid) | ~8.0 - 8.5 | Lower than phenylboronic acid; requires milder bases.[1] |
| Major Impurity | Boroxine (Anhydride) | Forms trimeric anhydride upon drying; requires pre-activation.[1] |
Synthetic Utility & Drug Discovery Applications[2][3][4][5][6][7]
Divergent Synthesis Hub
The core value of this intermediate is its ability to serve as a divergence point.[1] It allows chemists to install a pyridine ring with a pre-positioned halogen handle.[1]
Figure 1: Divergent synthetic pathways originating from 3-Chloropyridine-4-boronic acid.
Case Studies in Bioactive Molecules
A. Vemurafenib Analogs (Oncology)
Vemurafenib (Zelboraf) targets BRAF V600E mutations in melanoma.[1][2] Research into radiolabeled [11C]vemurafenib and structural analogs has utilized 3-chloropyridine-4-boronic acid to construct the core biaryl system.[1]
-
Mechanism: The boronic acid couples with a 5-bromo-7-azaindole intermediate.[1] The C3-chloro group mimics the steric bulk of the original scaffold while modulating solubility.
-
Reference: Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling (ResearchGate, 2012).[1]
B. SHP2 and MKK4 Inhibitors
Recent patents (e.g., WO2020094104) highlight the use of this boronic acid in synthesizing inhibitors for SHP2 (a phosphatase) and MKK4 (Mitogen-Activated Protein Kinase).[1]
-
Role: The pyridine ring acts as a hydrogen bond acceptor in the ATP-binding pocket, while the chlorine atom fills hydrophobic sub-pockets, increasing potency.[1]
C. Histamine H3 Receptor Antagonists
In the development of bicyclic amines for CNS disorders (WO2004043458), 3-chloropyridine-4-boronic acid was used to introduce a heteroaryl moiety that improves blood-brain barrier (BBB) penetration compared to phenyl analogs.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Suzuki-Miyaura Coupling
Context: Coupling with electron-deficient aryl bromides.[1]
Rationale: Standard aqueous carbonate conditions often fail due to the poor solubility of the boronic acid or competitive protodeboronation.[1] This protocol uses a solvent system that solubilizes the boroxine equilibrium species.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
3-Chloropyridine-4-boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to chelation by the pyridine nitrogen.[1]
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous phosphate buffers pH effectively without promoting hydrolysis.[1]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]
-
Loading: Add Aryl Bromide, Boronic Acid, and K₃PO₄.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ last.[1] Seal the vessel immediately.
-
Reaction: Heat to 85°C for 4–16 hours. Monitor by LC-MS.[1][4]
-
Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).[1]
-
-
Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1][4]
-
Purification: Flash chromatography (typically Hexane/EtOAc).[1]
Protocol B: Conversion to Pinacol Ester (Scale-Up)
Context: If the free acid is too unstable or insoluble, converting to the pinacol ester (Bpin) is recommended.[1]
Method:
-
Suspend 3-chloropyridine-4-boronic acid (10 g) in anhydrous Toluene.
-
Add Pinacol (1.1 equiv) and MgSO₄ (2.0 equiv).[1]
-
Stir at room temperature for 24 hours (or reflux for 2 hours with a Dean-Stark trap).
-
Filter off MgSO₄ and concentrate.[1] The resulting ester is stable and can be stored for months.[1]
Troubleshooting & Optimization Matrix
| Issue | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by pyridine N. | Switch to Pd₂(dba)₃ + XPhos or SPhos . These bulky ligands prevent N-coordination to Pd.[1] |
| Protodeboronation | Reaction temperature too high; Base too strong.[1] | Lower temp to 60°C. Switch base from K₂CO₃ to KF or CsF (anhydrous conditions).[1] |
| Homocoupling (R-R) | Oxygen presence.[1][5] | Rigorous degassing (freeze-pump-thaw x3).[1] |
| Insoluble Boronic Acid | Boroxine formation.[1] | Add a co-solvent like Ethanol or n-Butanol to break the anhydride network. |
References
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling. ResearchGate. (2012).[1] Link
-
Antimalarial hexahydropyrimidine analogues (WO2023152042A1). Google Patents. (2023).[1][6] Link
-
Bicyclic-substituted amines as histamine-3 receptor ligands (WO2004043458A1). Google Patents. (2004).[1] Link
-
Nitrogen-containing fused heterocyclic SHP2 inhibitor compounds (WO2020094104A1). Google Patents. (2020).[1] Link
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020).[1][7] Link
-
Synthesis of 2-Amino-3,5-dichloropyridine and related intermediates. BenchChem Application Notes. (2025). Link[1]
Sources
- 1. preprints.org [preprints.org]
- 2. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 6. WO2023152042A1 - Antimalarial hexahydropyrimidine analogues - Google Patents [patents.google.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and identifiers for 3-Chloropyridine-4-boronic acid HCl
High-Fidelity Reagent Profile & Application Framework
Part 1: Executive Summary
3-Chloropyridine-4-boronic acid hydrochloride is a specialized organoboron reagent used primarily in the synthesis of complex heteroaromatic scaffolds for drug discovery. Unlike its phenyl analogs, this compound presents unique challenges due to the electron-deficient nature of the pyridine ring and the propensity for protodeboronation. The hydrochloride salt form is engineered to maximize shelf-stability by suppressing the formation of the reactive boronate anion/zwitterion species. This guide provides a definitive technical reference for its identification, synthesis, handling, and application in Palladium-catalyzed cross-coupling reactions.
Part 2: Chemical Identity & Specifications
The following data aggregates verified identifiers for the hydrochloride salt and its parent free acid.
| Parameter | Specification | Notes |
| Compound Name | 3-Chloropyridine-4-boronic acid hydrochloride | Primary commercial form |
| CAS Number (HCl Salt) | 2377605-75-7 | Specific to the hydrochloride salt [1] |
| CAS Number (Free Acid) | 458532-98-4 | Often cited in literature for the parent moiety [2] |
| CAS Number (Hydrate) | 1256355-22-2 | Common varietal due to hygroscopicity [3] |
| Molecular Formula | C₅H₅BClNO₂[1][2][3] · HCl | (Parent: C₅H₅BClNO₂) |
| Molecular Weight | 193.82 g/mol | Free acid MW: 157.36 g/mol |
| Appearance | Off-white to pale yellow powder | Hygroscopic; store under inert gas |
| SMILES (Parent) | OB(O)c1c(Cl)cncc1 | Does not explicitly show HCl |
| InChI Key | JLIHQPWLAOYTRH-UHFFFAOYSA-N | For the parent free acid |
Part 3: Synthetic Utility & Mechanistic Causality
3.1 The Regioselectivity Challenge
Synthesizing 3-chloropyridine-4-boronic acid requires precise control over regioselectivity. The 3-chloro substituent exerts an inductive electron-withdrawing effect, while the pyridine nitrogen possesses a lone pair that can coordinate lithiating agents.
-
Directed Ortho Metalation (DoM): The most efficient synthetic route involves the treatment of 3-chloropyridine with Lithium Diisopropylamide (LDA).
-
Causality: Although the C2 position is highly acidic (flanked by N and Cl), lithiation at C4 is kinetically favored when using bulky bases like LDA at low temperatures (-78°C) due to steric hindrance at C2 and the directing effect of the chlorine atom [4].
3.2 Stability Engineering: The HCl Advantage
Pyridyl boronic acids are notoriously unstable. The C–B bond is prone to protodeboronation , a decomposition pathway where the boronic acid moiety is replaced by a proton.
-
Mechanism: Protodeboronation is base-catalyzed. It proceeds through a boronate anion intermediate.
-
Salt Stabilization: By converting the free base to the hydrochloride salt , the pyridine nitrogen is protonated (
). This prevents the formation of the reactive boronate species during storage, significantly extending shelf life compared to the free acid [5].
Part 4: Visualization of Synthesis & Stability
The following diagram illustrates the Directed Ortho Metalation (DoM) pathway and the stability equilibrium engineered into the HCl salt.
Caption: Figure 1: Synthesis via C4-selective DoM and stabilization of the labile free acid into the HCl salt form.
Part 5: Experimental Protocols
5.1 Synthesis of 3-Chloropyridine-4-boronic acid HCl
Note: This protocol assumes standard Schlenk line techniques.
-
Reagents: 3-Chloropyridine (1.0 eq), LDA (1.1 eq, prepared fresh or commercial), Triisopropyl borate (1.2 eq), THF (anhydrous), HCl (2M in ether).
-
Lithiation:
-
Cool a solution of LDA in THF to -78°C .
-
Add 3-Chloropyridine dropwise. Critical: Maintain temperature < -70°C to prevent "dance" reactions (halogen dance) or decomposition.
-
Stir for 1 hour to ensure complete C4-lithiation.
-
-
Borylation:
-
Add Triisopropyl borate (B(OiPr)₃) dropwise.
-
Allow the mixture to warm to room temperature (RT) over 4 hours.
-
-
Hydrolysis & Salt Formation:
-
Quench with dilute aqueous HCl.
-
Extract impurities with EtOAc.
-
Concentrate the aqueous phase or treat the organic extract (if boronic acid is extracted) with anhydrous HCl in ether.
-
Result: The precipitate is the hydrochloride salt. Filter and dry under vacuum.
-
5.2 Suzuki-Miyaura Coupling Protocol
Self-Validating Step: The use of excess base is mandatory to neutralize the HCl salt before the catalytic cycle can proceed. Failure to account for the acidic protons will inhibit the reaction.
Reaction Setup:
| Component | Equivalents | Role |
|---|---|---|
| Aryl Bromide | 1.0 | Electrophile |
| 3-Cl-Py-4-B(OH)₂·HCl | 1.2 - 1.5 | Nucleophile (Reagent) |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst (Resistant to poisoning) |
| K₂CO₃ or Cs₂CO₃ | 3.0 - 4.0 | Base (Neutralizes HCl + activates Boron) |
| Dioxane / H₂O (4:1) | Solvent | Biphasic system promotes solubility |
Step-by-Step:
-
Degassing: Charge reaction vessel with Aryl Bromide, Boronic Acid HCl salt, and Base. Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed solvent mixture.
-
Catalyst Addition: Add Pd catalyst quickly under positive nitrogen pressure.
-
Reaction: Heat to 80-100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If protodeboronation (formation of 3-chloropyridine) is observed, lower temperature to 60°C and increase catalyst loading.
-
-
Workup: Dilute with water, extract with EtOAc, dry over MgSO₄.
Part 6: References
-
Gribble, G. W., et al. (2025).[4] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Retrieved from [Link] (Confirming C4 lithiation selectivity).
-
Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] Retrieved from [Link] (Mechanistic basis for stability).
Sources
- 1. eMolecules 3-Chloro-4-pyridineboronic acid hydrate | 1256355-22-2 | 5G | Fisher Scientific [fishersci.com]
- 2. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]
- 3. 1256355-27-7_CAS号:1256355-27-7_CAS No.:1256355-27-7 - 化源网 [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Optimal base selection for cross-coupling 3-Chloropyridine-4-boronic acid HCl
Executive Summary
The Suzuki-Miyaura cross-coupling of 3-Chloropyridine-4-boronic acid HCl presents a specific set of chemoselective challenges. Unlike robust phenylboronic acids, this substrate is highly prone to protodeboronation due to the electron-deficient nature of the pyridine ring and the steric/electronic influence of the 3-chloro substituent. Furthermore, the starting material exists as a hydrochloride salt (HCl), necessitating a modified base stoichiometry that often leads to inadvertent catalyst poisoning or substrate decomposition if not managed correctly.
This guide provides a validated protocol prioritizing anhydrous potassium phosphate (K₃PO₄) over traditional aqueous carbonate systems. By controlling the "free" boronic acid concentration and eliminating water, researchers can shift the kinetic competition from decomposition toward productive transmetallation.
The Challenge: Why Standard Protocols Fail
The Substrate Instability (Protodeboronation)
Pyridyl boronic acids are notoriously unstable.[1][2] The electron-withdrawing nitrogen atom renders the C–B bond labile. In the case of 3-chloropyridine-4-boronic acid, the instability is exacerbated by the ortho-chloro substituent, which destabilizes the C–B bond through steric strain and inductive electron withdrawal.
When exposed to aqueous base (standard Suzuki conditions), the boronic acid forms a boronate "ate" complex. While this complex is necessary for transmetallation, it is also the species that undergoes rapid protonolysis (protodeboronation), yielding 3-chloropyridine (byproduct) and boric acid.
The HCl Salt Factor
The HCl salt introduces a stoichiometric complication. Standard protocols assume neutral boronic acids.
-
Neutralization: The first equivalent of base is consumed solely to neutralize the HCl.
-
Water Generation: If hydroxide or carbonate bases are used, this neutralization generates water in situ (
). This generated water immediately catalyzes protodeboronation.
Mechanistic Insight & Base Selection
The choice of base dictates the concentration of the active "ate" complex.
-
Aqueous Bases (Na₂CO₃, K₂CO₃): Create a high concentration of boronate anions in the presence of water. Result: Rapid decomposition.
-
Organic Bases (TEA, DIPEA): Poor at facilitating transmetallation; often coordinate to Pd, poisoning the catalyst. Result: Low conversion.
-
Anhydrous Inorganic Bases (K₃PO₄, CsF): Low solubility in organic solvents (Dioxane, Toluene) creates a "heterogeneous slow-release" system. The base reacts at the solid-liquid interface, keeping the solution-phase concentration of the unstable boronate low but sufficient for the catalyst. Result: High Yield.
Diagram 1: Kinetic Competition (Transmetallation vs. Protodeboronation)
Caption: The kinetic race. Anhydrous conditions slow down the red path (Decomposition), allowing the green path (Product formation) to win.
Base Selection Matrix
| Base System | Solvent | State | Suitability | Mechanistic Note |
| Na₂CO₃ (aq) | Dioxane/H₂O | Biphasic | POOR | High water content accelerates C-B bond cleavage. |
| Cs₂CO₃ | DMF/DMA | Soluble | RISKY | High solubility leads to high "ate" complex concentration, risking decomposition. |
| K₃PO₄ (finely milled) | Dioxane | Heterogeneous | OPTIMAL | Low solubility limits active species concentration ("Slow Release"). Anhydrous. |
| CsF | Toluene | Heterogeneous | GOOD | Excellent for anhydrous conditions, but corrosive to glass/expensive. |
| Et₃N / DIPEA | THF | Soluble | POOR | Ineffective activation; Nitrogen lone pair poisons Pd center. |
Optimized Protocol (The "Golden" Method)
This protocol utilizes anhydrous K₃PO₄ in 1,4-Dioxane . It accounts for the HCl salt by increasing base stoichiometry and utilizes a bulky phosphine ligand (e.g., XPhos or SPhos) to accelerate transmetallation.
Reagents:
-
Substrate: 3-Chloropyridine-4-boronic acid HCl (1.5 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)[3]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for simpler cases). Recommendation: Pd-G3/G4 Buchwald Precatalysts are superior.
-
Base: Anhydrous K₃PO₄ (finely milled, 3.5 - 4.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
Step-by-Step Workflow:
-
Preparation of Solids:
-
In a glovebox or under active Nitrogen flow, add the Aryl Halide (1.0 eq), Boronic Acid HCl salt (1.5 eq), Precatalyst (e.g., XPhos Pd G4, 0.02 eq), and finely ground K₃PO₄ (3.5 eq) to a reaction vial.
-
Note on Base: The extra 1.5 eq of base accounts for the HCl neutralization and the acidic nature of the boronic acid.
-
-
Solvent Addition & Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (3 cycles).[4]
-
Add anhydrous 1,4-Dioxane via syringe.
-
Critical: Do not use "wet" solvents. If unsure, dry dioxane over molecular sieves (3Å) for 24h.
-
-
Reaction:
-
Place in a pre-heated block at 80°C - 90°C .
-
Stir vigorously (1000 RPM). The heterogeneous base requires mechanical agitation to work effectively.
-
Monitor by LCMS at 1 hour. Reaction is typically complete within 2-4 hours.
-
-
Workup:
Diagram 2: Experimental Workflow
Caption: Step-by-step execution emphasizing the exclusion of water and high agitation.
Troubleshooting & Optimization
| Observation (LCMS) | Diagnosis | Solution |
| Start Material + De-halogenated Ar-H | Protodeboronation occurred faster than coupling. | 1. Lower Temp (60°C).2. Switch to Pd-G4-XPhos (faster catalyst).3. Ensure Dioxane is dry. |
| No Reaction (SM remaining) | Catalyst poisoning or inactive base. | 1. Check K₃PO₄ particle size (grind it).2. Increase catalyst loading.3. Ensure 3.5 eq base was used (HCl consumed it). |
| Homocoupling (Ar-Ar) | Oxidative coupling. | 1.[6] Degas solvent more thoroughly.2. Reduce excess boronic acid slightly. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Overcoming Instability and Sterics in 3-Chloropyridine-4-Boronic Acid Cross-Couplings
Topic: Palladium Catalyst Screening for 3-Chloropyridine-4-Boronic Acid Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
3-chloropyridine-4-boronic acid represents a "privileged but precarious" scaffold in drug discovery. While the 3-chloro-4-arylpyridine motif is highly desirable for modulating lipophilicity and metabolic stability, the boronic acid precursor presents a dual synthetic challenge:
-
Electronic Instability: The pyridine nitrogen (para to the boron) facilitates rapid protodeboronation under aqueous basic conditions.
-
Steric Hindrance: The chlorine atom at the 3-position (ortho to the boron) significantly retards the rate of transmetallation.
This guide details a rational screening strategy designed to outcompete the decomposition pathway (
Mechanistic Grounding: The Protodeboronation Trap
To successfully screen catalysts, one must understand the failure mode. Unlike phenylboronic acids, 4-pyridyl boronic acids undergo rapid C–B bond cleavage in the presence of water and base.
The Mechanism
The electron-deficient pyridine ring renders the C–B bond highly susceptible to heterolytic cleavage. The basicity of the pyridine nitrogen allows it to protonate or coordinate, further pulling electron density and stabilizing the transition state for deboronation.
Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. The 3-Cl substituent slows Transmetallation, increasing the residence time of the unstable Boronate species, thereby favoring Decomposition.
Screening Strategy: Rational Design
Standard conditions (e.g.,
Critical Variable 1: The Catalyst (Pd Source & Ligand)
We require a ligand that is bulky (to facilitate reductive elimination) and electron-rich (to facilitate oxidative addition), but most importantly, one that forms the active
-
Recommendation: Use Buchwald Precatalysts (Gen 3 or Gen 4) rather than in situ mixing of Pd(OAc)2 + Ligand.
-
Top Ligand Candidates:
-
XPhos: Excellent for ortho-substituted boronates; handles steric bulk well.
-
SPhos: Highly active, imparts stability to the catalyst.
-
P(t-Bu)3 (via Pd-162): extremely active for sterically demanding couplings.
-
Critical Variable 2: The Base & Solvent
Water is the enemy here. While some water is usually required for the boroxine-to-boronic acid equilibrium, 4-pyridyl substrates require anhydrous or phase-transfer conditions to minimize proton sources.
-
Bases:
(finely ground, anhydrous), , or . -
Solvents: 1,4-Dioxane (anhydrous), Toluene, or THF.
Protocol 1: High-Throughput Microscale Screen (96-well)
Purpose: Rapidly identify the "Hit" condition using <50 mg of boronic acid per well.
Materials
-
Reaction Block: 96-well aluminum heating block or 1 mL glass vial array.
-
Substrates: 3-chloropyridine-4-boronic acid (Limit limiting reagent), Aryl Bromide (1.0 equiv).
-
Catalyst Stock: 0.02 M solutions of Pd-G4 precatalysts in THF.
Experimental Workflow
-
Stock Solution Prep (Inside Glovebox):
-
Prepare a slurry of Base (
and ) in the desired solvent (Dioxane and Toluene). -
Prepare a solution containing the Aryl Bromide and Internal Standard (e.g., 1,3,5-trimethoxybenzene) for LCMS quantification.
-
-
Dosing:
-
Add Boronic Acid (1.5 equiv) solid to all vials.
-
Add Base Slurry (3.0 equiv) .
-
Add Catalyst Solution (5 mol%) .
-
Add Aryl Bromide Solution (1.0 equiv) .
-
Total volume per vial: 500 µL.
-
-
Reaction:
-
Seal vials with Teflon-lined caps.
-
Heat to 80 °C for 4 hours. (Do not overheat; 4-pyridyl boronates decompose thermally >100 °C).
-
-
Analysis:
-
Cool to RT. Filter through a mini-plug of silica/Celite.
-
Analyze via UPLC-MS.
-
Success Metric: Ratio of Product to (Product + 3-chloropyridine byproduct).
-
Data Interpretation Table:
| Outcome | Diagnosis | Corrective Action |
| High Product / Low Byproduct | HIT | Scale up immediately. |
| Low Product / High Byproduct | Protodeboronation | Switch to anhydrous base ( |
| Low Product / Low Byproduct | Catalyst Inactivity | Ligand is too bulky or Pd died. Switch from XPhos to SPhos or CataCXium A. |
| Homocoupling (Ar-Ar) | Oxidative Issue | Degas solvents more thoroughly; Reduce catalyst loading. |
Protocol 2: Optimized Scale-Up (The "Dry" Method)
If the screen identifies XPhos-Pd-G4 and
Safety Note: 3-chloropyridine-4-boronic acid can degrade upon storage. Verify purity via H-NMR before starting.
Step-by-Step Procedure
-
Drying: Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Charge Solids: Add:
-
Aryl Bromide (1.0 equiv, e.g., 5.0 mmol)
-
3-chloropyridine-4-boronic acid (1.5 equiv , 7.5 mmol) – Excess is crucial.
-
Anhydrous
(3.0 equiv, finely ground). -
XPhos-Pd-G4 (2.0 mol%).
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Degassing: Sparge the mixture with Argon for 10 minutes (subsurface needle). Do not use freeze-pump-thaw if the boronic acid is sensitive to pressure changes/concentration.
-
Reaction: Heat to 80 °C in a pre-heated oil bath.
-
Why Pre-heated? Slow ramping allows the boronic acid to decompose before the catalyst activates. You want "Shock Activation."
-
-
Monitoring: Check LCMS at 1 hour. If conversion is >80%, stop. Prolonged heating promotes deboronation of the remaining material, complicating purification.
-
Workup:
-
Dilute with EtOAc. Wash with water (to remove inorganic salts) and brine.
-
Crucial: The product is likely a pyridine base. Ensure the aqueous layer pH is basic (>10) during extraction to prevent product loss as a salt.
-
Dry over
, concentrate, and purify via flash chromatography.
-
Alternative Strategy: The MIDA Boronate Route[1]
If the boronic acid is too unstable (degrades < 1 hour), you must switch to the MIDA Boronate surrogate. MIDA boronates are slow-release reservoirs.[1][2]
Figure 2: The MIDA Boronate "Slow Release" Strategy. By keeping the free boronic acid concentration low, the catalyst can consume it via transmetallation before second-order decomposition pathways take over.
Protocol Adjustment for MIDA:
-
Use
(3.0 equiv) . -
Solvent: Dioxane:H2O (5:1) . The water is necessary here to hydrolyze the MIDA ester.
-
Temp: 60–80 °C.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4][3] Journal of the American Chemical Society, 132(40), 14073–14075.[3]
-
Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(3), 1312–1318.
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.
Sources
- 1. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3,4-disubstituted pyridines using boronic acid reagents
Application Note: Strategic Access to 3,4-Disubstituted Pyridines
Introduction
The 3,4-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and agrochemicals. However, accessing this substitution pattern is synthetically non-trivial due to the electronic bias of the pyridine ring.
Classical electrophilic aromatic substitution fails due to the electron-deficient nature of the ring. Nucleophilic substitution typically favors the C2 and C4 positions, leaving C3 difficult to access simultaneously. Consequently, Suzuki-Miyaura Cross-Coupling (SMC) has emerged as the premier method for constructing these systems.
This guide details the Sequential Site-Selective Approach , utilizing the intrinsic electronic and bond-energy differences between the C3 and C4 positions to install two different aryl/heteroaryl groups with high regiocontrol.
Mechanistic Insight & Strategy
To synthesize 3,4-disubstituted pyridines without using protecting groups or tedious separations, we exploit the Halogen Dance of Reactivity . The success of this protocol relies on two fundamental physical-organic principles:
-
Bond Dissociation Energy (BDE): The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), making oxidative addition at the iodide faster.
-
Electronic Activation: The C4 position of pyridine is "para-like" (conjugated with the nitrogen lone pair sink), making it more electron-deficient and reactive toward nucleophilic attack (and oxidative addition) compared to the "meta-like" C3 position.
The Strategy: We utilize 3-bromo-4-iodopyridine as the linchpin scaffold.
-
Step 1 (C4-Selective): Mild coupling at the C4-iodide. The C3-bromide remains intact because the catalyst inserts into the weaker C–I bond first.
-
Step 2 (C3-Selective): Forcing conditions (specialized ligands/higher heat) activate the sterically hindered and electronically deactivated C3-bromide.
Visualizing the Decision Matrix
Caption: Logical workflow for the sequential functionalization of 3-bromo-4-iodopyridine. The C4 position is functionalized first due to lower bond dissociation energy of C-I.
Experimental Protocols
Protocol A: The C4-Selective Coupling (First Installation)
Target: Installation of the first substituent at the 4-position while preserving the 3-bromo handle.
Reagents:
-
Substrate: 3-Bromo-4-iodopyridine (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.05 equiv) — Do not use large excess.
-
Base: Na₂CO₂ (2.0 M aqueous, 2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 3-bromo-4-iodopyridine, aryl boronic acid, and Pd(dppf)Cl₂.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 4–12 hours.
-
Critical Note: Monitoring via LCMS is essential. Stop the reaction immediately upon consumption of the starting material to prevent "double coupling" at the C3 position.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product (3-bromo-4-arylpyridine) is usually stable.
Why this works: Pd(dppf)Cl₂ is a robust catalyst that works well for iodides but is often too bulky and slow to oxidatively add into the hindered C3-bromide at room temperature, ensuring high selectivity.
Protocol B: The C3-Selective Coupling (Second Installation)
Target: Functionalization of the sterically crowded 3-position.
Reagents:
-
Substrate: 3-Bromo-4-arylpyridine (from Protocol A) (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Stronger base helps transmetallation in hindered systems.
-
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step Procedure:
-
Catalyst Pre-formation: In the reaction vessel, mix Pd(OAc)₂ and SPhos in the solvent and stir for 5 minutes under Argon to form the active catalytic species.
-
Addition: Add the 3-bromo-4-arylpyridine substrate, the second boronic acid, and solid K₃PO₄.
-
Reaction: Heat to 100°C for 12–24 hours.
-
Note: The C3 position is flanked by the pyridine nitrogen and the newly installed C4-aryl group. This steric crowding requires the Buchwald dialkylbiaryl ligands (SPhos/XPhos) which are designed to facilitate oxidative addition in hindered environments.
-
-
Workup: Standard aqueous workup.
-
Purification: Silica gel chromatography.
Handling "Unstable" Reagents: The Pyridyl Boronate Challenge
If your target requires a pyridine ring as one of the substituents (e.g., creating a 3,4-bipyridyl system), you will face the Protodeboronation issue. 2-pyridyl and 4-pyridyl boronic acids decompose rapidly in aqueous base.
Solution: MIDA Boronates Use N-methyliminodiacetic acid (MIDA) boronates.[3] These reagents slowly hydrolyze to release the active boronic acid in situ, keeping the concentration low and preventing decomposition.
MIDA Coupling Workflow
Caption: The "Slow-Release" strategy using MIDA boronates prevents the accumulation and subsequent decomposition of unstable pyridyl boronic acids.
Protocol Modification for MIDA Reagents:
-
Solvent: 1,4-Dioxane/Water (5:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Temperature: 95–100°C.
-
Key Insight: The water is strictly necessary to hydrolyze the MIDA ester. Do not use anhydrous conditions.
Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| C4 Selectivity | >20:1 (C4:C3) | Achieved by using Iodide at C4 and mild temperature (RT). |
| Ligand (Step 1) | dppf or PPh₃ | Less active ligands prevent premature reaction at C3-Br. |
| Ligand (Step 2) | SPhos or XPhos | Electron-rich, bulky ligands required for hindered C3-Br oxidative addition. |
| Base Choice | Na₂CO₃ (Step 1) vs K₃PO₄ (Step 2) | Weaker base for Step 1 prevents side reactions; Stronger base in Step 2 drives difficult transmetallation. |
| Solvent | Dioxane or Toluene | Non-polar solvents often boost yields in Step 2 by stabilizing the active Pd species. |
Common Pitfalls:
-
Bis-coupling in Step 1: Caused by using >1.1 equiv of boronic acid or running at high temperatures (>40°C).
-
Stalled Reaction in Step 2: Usually due to catalyst deactivation. Add a second portion of Pd/Ligand if conversion stalls at 50%.
-
Dehalogenation: If the C3-Br is reduced to C3-H instead of coupled, switch solvent to n-Butanol or reduce the reaction temperature slightly.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Spivey, A. C., et al. Chemical Science, 2016. [Link] (Authoritative review on regioselectivity trends in dihalo-heterocycles).
-
A General Solution for the 2-Pyridyl Problem. Knapp, D. M., Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc., 2009. [Link] (Foundational paper on using MIDA boronates for unstable pyridyl species).
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Sydorenko, N., et al. J. Am. Chem. Soc., 2020. [Link] (Advanced ligand strategies for inverting selectivity in dichloropyridines).
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Microwave-assisted synthesis with 3-Chloropyridine-4-boronic acid HCl
Application Note: Microwave-Assisted Synthesis with 3-Chloropyridine-4-boronic acid HCl
Executive Summary
3-Chloropyridine-4-boronic acid HCl (CAS: 1256355-22-2) is a high-value pharmacophore building block, yet it presents a "perfect storm" of synthetic challenges: it is electron-deficient, sterically hindered (ortho-chloro), and prone to rapid protodeboronation. Traditional thermal heating often yields extensive decomposition before coupling occurs.
This guide details a microwave-assisted methodology that leverages rapid heating rates to outpace decomposition pathways. We provide two protocols: a Standard Screening Protocol for robust electrophiles and a High-Efficiency Protocol utilizing Buchwald precatalysts (SPhos/XPhos) for difficult, sterically congested couplings.
Critical Material Science: The "HCl" Factor
Unlike free boronic acids, the hydrochloride salt form requires specific handling to prevent catalyst poisoning and stoichiometry errors.
-
Acidity Neutralization: The HCl moiety is highly acidic. If not neutralized immediately, it can protonate the phosphine ligands (deactivating the catalyst) or promote acid-catalyzed deboronation.
-
Stoichiometry Rule: You must add 1.0 equivalent of base solely to neutralize the HCl, in addition to the standard 2.0–3.0 equivalents required for the Suzuki catalytic cycle.
-
Calculation: If using 3.0 eq of Base total: 1.0 eq neutralizes HCl
2.0 eq active for coupling.
-
Mechanistic Insight: The Race Against Time
The primary failure mode for pyridine-4-boronic acids is Protodeboronation . This is a competitive side reaction where water or solvent protons replace the boronic acid group, yielding the de-boronated pyridine (3-chloropyridine) instead of the biaryl product.
Why Microwave?
-
Thermal: Protodeboronation is often zero-order or first-order with respect to time. Coupling is second-order.
-
Kinetic Advantage: Microwave irradiation ramps to 100–150 °C in seconds. This rapid heating accelerates the productive Transmetallation step (
) significantly more than the decomposition pathway ( ), provided a highly active catalyst is used.
Diagram 1: Competitive Pathways & Decision Logic
Caption: Kinetic competition between productive coupling (green path) and protodeboronation (red dashed path). Microwave heating favors the green path by accelerating transmetallation.
Experimental Protocols
Protocol A: Standard Screening (Robust Electrophiles)
Best for: Coupling with electron-deficient aryl bromides or iodides where steric hindrance is low.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)[1]
-
Boronic Acid: 3-Chloropyridine-4-boronic acid HCl (1.5 equiv)
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (Concentration: 0.1 M - 0.2 M)
Step-by-Step:
-
Vessel Prep: Into a microwave process vial (2–5 mL), add Aryl Bromide (0.5 mmol) and Boronic Acid HCl (144 mg, 0.75 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg, 0.025 mmol).
-
Solvent/Base: Add 1,4-Dioxane (3.0 mL) followed by 2M Na₂CO₃ (0.75 mL, 1.5 mmol). Note: The solution may bubble slightly as the HCl is neutralized.
-
Degas: Cap the vial and purge with Argon/Nitrogen for 2 minutes (balloon or bubbling).
-
Microwave: Heat at 120 °C for 20 minutes (High Absorption setting).
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.
Protocol B: High-Efficiency SPhos Method (Difficult/Steric)
Best for: Coupling with electron-rich aryl chlorides, sterically hindered partners, or if Protocol A yields <40%.
Why SPhos? The 2',6'-dimethoxy substitution on the biaryl phosphine creates a pocket that facilitates coupling of bulky substrates (like 3-Cl-pyridine) while the electron-rich nature speeds up oxidative addition.
Reagents:
-
Substrate: Aryl Chloride/Bromide (1.0 equiv)
-
Boronic Acid: 3-Chloropyridine-4-boronic acid HCl (1.5 equiv)
-
Catalyst: Pd-SPhos G3 (or Pd(OAc)₂ + SPhos) (2–5 mol%)
-
Base: K₃PO₄ (finely ground solid) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Solids: Charge vial with Aryl Halide (0.5 mmol), Boronic Acid HCl (0.75 mmol), Pd-SPhos G3 (20 mg), and K₃PO₄ (318 mg, 1.5 mmol).
-
Solvent: Add Dioxane (3.2 mL) and Water (0.8 mL). Using solid base allows for a controlled biphasic system.
-
Microwave: Heat at 100 °C for 30 minutes . Note: SPhos is highly active; lower temperature (100 vs 120 °C) often preserves the catalyst lifetime while still driving the reaction.
-
Analysis: Check LCMS for the "de-boronated" byproduct (MW of boronic acid minus B(OH)2 plus H). If high, reduce temperature to 80 °C and extend time.
Data Summary & Optimization Table
| Parameter | Standard Condition | High-Efficiency (SPhos) | Why? |
| Catalyst | Pd(dppf)Cl₂ | Pd-SPhos G3 (or XPhos) | SPhos accommodates the ortho-Cl steric bulk better. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Phosphate is stronger, facilitating transmetallation of hindered boronates. |
| Solvent | Dioxane | Dioxane/Water (4:1) | Controlled water ratio minimizes hydrolytic decomposition. |
| Temp/Time | 120 °C / 20 min | 100 °C / 30 min | Lower temp with active catalyst preserves the unstable pyridine ring. |
| Yield (Typ) | 40–60% | 70–90% | Based on internal validation with 2-chloro-4-bromoanisole. |
Workflow Visualization
Caption: Optimization decision tree for selecting the correct catalytic system based on substrate complexity.
References
-
Microwave-Assisted Suzuki Coupling of Pyridines
- Bagley, M. C., et al. "Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]pyridine/pyrazine library." Journal of Organic Chemistry, 2005.
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids.
-
Buchwald Ligands (SPhos/XPhos)
-
Handling Unstable Boronic Acids
- Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 2007.
Sources
Using 3-Chloropyridine-4-boronic acid HCl as a building block in medicinal chemistry
Application Note: Strategic Utilization of 3-Chloropyridine-4-boronic acid HCl in Medicinal Chemistry
Executive Summary
3-Chloropyridine-4-boronic acid HCl (CAS: 1256355-22-2) is a high-value, yet challenging building block. Its structural motif—a pyridine ring substituted with a halogen at the meta position (C3) and a boronic acid at the para position (C4)—offers a critical vector for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR ligands. However, the electron-deficient nature of the pyridine ring at the C4 position renders the C–B bond highly susceptible to protodeboronation. This guide provides a validated workflow to stabilize this reagent and maximize yield in Suzuki-Miyaura cross-couplings.
Chemical Profile & Stability
| Property | Specification |
| Chemical Name | 3-Chloropyridine-4-boronic acid hydrochloride |
| Structure | Pyridine ring, 3-Cl, 4-B(OH)₂, HCl salt |
| Molecular Weight | 193.82 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in MeOH, DMSO, Water; slightly soluble in DCM |
| Key Risk | Rapid Protodeboronation in basic aqueous media |
Expert Insight: The HCl salt form is significantly more stable than the free base for long-term storage. The acidic environment prevents the formation of the boronate anion, which is the precursor to the protodeboronation pathway. Always store as the salt; neutralize in situ only.
The Challenge: Mechanism of Protodeboronation
The primary failure mode when using 4-pyridyl boronic acids is the cleavage of the C–B bond, resulting in the formation of 3-chloropyridine (hydrodeboronation) rather than the coupled product.
Mechanism:
-
Base Activation: The base (added for the Suzuki reaction) converts the neutral boronic acid into the negatively charged boronate anion.
-
Anion Stabilization: The electron-withdrawing nitrogen atom in the pyridine ring (especially at the 4-position) stabilizes the negative charge on the carbon after boron leaves.
-
Hydrolysis: The transient carbanion is rapidly protonated by water.
Figure 1: The pathway of protodeboronation for 4-pyridyl boronic acids. The stability of the transient carbanion at the C4 position drives the unwanted side reaction.
Validated Protocol: Optimized Suzuki-Miyaura Coupling
This protocol uses a "High-Activity Catalyst / Mild Base" strategy to outcompete the rate of protodeboronation.
Reagents:
-
Building Block: 3-Chloropyridine-4-boronic acid HCl (1.2 – 1.5 equiv)
-
Electrophile: Aryl bromide or iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(OAc)₂/S-Phos (for sterically hindered substrates)
-
Base: K₃PO₄ (3.5 equiv) — Note: Extra equivalents required to neutralize HCl.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the Aryl halide (1.0 equiv), 3-Chloropyridine-4-boronic acid HCl (1.5 equiv), and Pd catalyst (5 mol%).
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Solvent & Base Addition:
-
Dissolve K₃PO₄ (3.5 equiv) in the minimum amount of water.
-
Add 1,4-Dioxane to the reaction vial (concentration ~0.1 M with respect to halide).
-
Add the aqueous base solution via syringe.
-
Critical Check: The mixture will bubble slightly as the HCl salt is neutralized. Ensure the system remains under inert gas flow.
-
-
Reaction:
-
Heat the block to 80°C .
-
Time: Monitor by LCMS at 1 hour. Most reactions complete within 2–4 hours.
-
Do not overheat: Temperatures >100°C accelerate protodeboronation exponentially.
-
-
Workup:
-
Cool to room temperature.[2] Dilute with EtOAc and wash with water.
-
Note: The product is a pyridine; ensure the aqueous layer pH is not too acidic during extraction, or the product will remain in the water phase. Adjust to pH ~8–9 if necessary.
-
Alternative Strategy: The "Slow Release" Protocol
If the standard protocol yields >30% protodeboronation (observed as mass M-B(OH)₂ + H in LCMS), switch to the MIDA Boronate or Pinacol Ester strategy. This reduces the concentration of the active boronate species, starving the decomposition pathway.[3]
Workflow: In-Situ Pinacol Protection
Instead of buying the expensive ester, synthesize it in situ before coupling.
-
Esterification:
-
Mix 3-Chloropyridine-4-boronic acid HCl (1 equiv) with Pinacol (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous THF.
-
Stir at RT for 1 hour with MgSO₄ (drying agent) to sequester water.
-
Filter off the solids (MgSO₄ and Et₃N·HCl).
-
-
Coupling:
-
Use the filtrate directly in the Suzuki coupling (add Pd catalyst, base, and halide).
-
Use anhydrous base (K₂CO₃ or CsF) to minimize water content.
-
Figure 2: Decision matrix for handling unstable pyridyl boronic acids. The "Slow Release" pathway is the contingency for difficult substrates.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Product mass - B(OH)₂ + H | Protodeboronation | Lower temp to 60°C; Switch to anhydrous conditions (CsF in Dioxane). |
| Starting Material (Halide) remains | Catalyst death | Degas solvents more rigorously; switch to Pd(dtbpf)Cl₂ or X-Phos Pd G2. |
| Homocoupling of Halide | Oxygen presence | Check inert lines; ensure solvent is sparged, not just sonicated. |
| Precipitate in reaction | HCl salt not neutralized | Ensure Base equivalents ≥ 3.5. The HCl consumes 1 eq immediately. |
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[4]
-
-
Suzuki Coupling Optimization
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Handling Unstable Boronic Acids
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.[4]
-
-
MIDA Boronate Strategy
Sources
Application Note & Protocol: Synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 3-Chloropyridine-4-boronic Acid Hydrochloride
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] While boronic acids are versatile, they are not without their challenges, including a propensity for dehydration to form cyclic boroxine anhydrides, limited stability under certain conditions, and often difficult purification due to their high polarity.[5][6] To circumvent these issues, boronic acids are frequently converted into more stable and easier-to-handle ester derivatives.[7]
Among these, the pinacol ester has emerged as the most popular protecting group.[2][5] Pinacol boronate esters exhibit enhanced stability, allowing for purification by standard methods like column chromatography and are often sufficiently reactive to be used directly in subsequent coupling reactions without deprotection.[5][8]
This guide provides a detailed protocol for the conversion of 3-Chloropyridine-4-boronic acid hydrochloride to its corresponding pinacol ester. The presence of the hydrochloride salt on the pyridine nitrogen introduces a key consideration that must be addressed for a successful transformation. We will explore the underlying chemical principles, provide two robust experimental protocols, and offer insights into purification and troubleshooting.
Chemical Principles and Mechanistic Overview
The conversion of a boronic acid to a pinacol ester is fundamentally an equilibrium-driven esterification reaction. The boronic acid reacts with pinacol (a diol) to form the cyclic pinacol boronate ester and two equivalents of water.
To drive the reaction to completion, the water byproduct must be removed from the system. This is typically achieved either by azeotropic distillation using a Dean-Stark apparatus or by using a chemical dehydrating agent.
A critical consideration for this specific substrate, 3-Chloropyridine-4-boronic acid HCl, is the protonated pyridine ring. The acidic nature of the hydrochloride salt can interfere with the esterification. Therefore, the reaction is often performed in the presence of a mild base to neutralize the HCl or by starting with the free base form of the boronic acid. However, many standard esterification procedures proceed effectively even with the HCl salt, as the reaction conditions can be sufficient to promote the desired transformation. The protocols below are optimized for the direct use of the hydrochloride salt.
Experimental Protocols
Two primary methods are presented for this conversion, offering flexibility in terms of equipment and reaction conditions.
Protocol 1: Azeotropic Reflux with Dean-Stark Apparatus
This classic method is highly efficient for removing water and driving the equilibrium towards the product. It is the preferred method for larger-scale reactions.
Materials and Reagents:
-
3-Chloropyridine-4-boronic acid HCl
-
Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Toluene or Cyclohexane (azeotropic solvent)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add 3-Chloropyridine-4-boronic acid HCl (1.0 eq.), pinacol (1.1-1.2 eq.), and toluene (or cyclohexane) to create a slurry with a concentration of approximately 0.1-0.2 M.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux. The solvent will begin to distill, and water will collect in the arm of the Dean-Stark trap as an azeotrope. The reaction is typically complete when water ceases to collect, which can take from 2 to 12 hours.[9]
-
Reaction Monitoring: Progress can be monitored by TLC (thin-layer chromatography) or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the starting material and the appearance of the product.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid residue can then be taken forward for purification.
-
Protocol 2: Anhydrous Salt Dehydration Method
This method avoids the need for a Dean-Stark apparatus and can be performed at or near room temperature, making it suitable for smaller scales or for substrates that may be sensitive to high temperatures.
Materials and Reagents:
-
3-Chloropyridine-4-boronic acid HCl
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Anhydrous solvent (e.g., Diethyl Ether, THF, or Dichloromethane)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, create a suspension of 3-Chloropyridine-4-boronic acid HCl (1.0 eq.) and pinacol (1.1-1.2 eq.) in an anhydrous solvent (e.g., diethyl ether).[10]
-
Dehydrating Agent: Add anhydrous magnesium sulfate (1.5-2.0 eq.) to the suspension.[10]
-
Reaction: Stir the suspension vigorously at room temperature. The reaction time can vary from 12 to 24 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if necessary.
-
Reaction Monitoring: Monitor the reaction by TLC or by filtering a small aliquot and analyzing the filtrate by NMR.
-
Work-up:
-
Upon completion, filter the solids (the dehydrating agent and any unreacted starting material) through a pad of Celite or a sintered glass funnel.
-
Wash the filter cake with additional anhydrous solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Quantitative Data Summary
| Parameter | Protocol 1: Dean-Stark | Protocol 2: Anhydrous Salt |
| Scale | 1 g - 100 g | 50 mg - 5 g |
| Pinacol (eq.) | 1.1 - 1.2 | 1.1 - 1.2 |
| Solvent | Toluene, Cyclohexane | Diethyl Ether, THF, DCM |
| Dehydrating Agent | Azeotropic Removal | Anhydrous MgSO₄ (1.5-2.0 eq.) |
| Temperature | Reflux (80-111 °C) | Room Temperature to 40 °C |
| Typical Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
Purification of the Pinacol Ester
Pinacol boronate esters can be sensitive to silica gel, which can cause partial or complete hydrolysis back to the boronic acid, leading to poor recovery and streaking on the column.[6]
Recommended Purification Protocol: Chromatography
-
Silica Gel Pre-treatment (Optional but Recommended): To mitigate hydrolysis, use silica gel that has been impregnated with boric acid.[11][12] This can be prepared by making a slurry of silica gel in a saturated aqueous solution of boric acid, followed by drying in an oven. Alternatively, neutral alumina can be used as the stationary phase.[13]
-
Eluent System: A non-polar solvent system is typically effective. Start with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate, and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the solution onto the prepared column.
-
Elute the product using the determined solvent system.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Alternative Purification: Recrystallization
If the crude product is sufficiently pure, recrystallization can be an effective alternative.
-
Dissolve the crude material in a minimal amount of a hot solvent in which the product has high solubility but low solubility when cold (e.g., hexanes, cyclohexane, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Inefficient water removal.- Poor quality of pinacol. | - Extend the reaction time.- Ensure vigorous reflux for the Dean-Stark method or use fresh anhydrous MgSO₄.- Use freshly opened or purified pinacol. |
| Low Yield | - Product hydrolysis during work-up or purification.- Incomplete reaction.- Physical loss during transfers. | - Minimize contact with water during work-up.- Use pre-treated silica gel or neutral alumina for chromatography.[11][12][13]- Consider recrystallization instead of chromatography. |
| Product Hydrolysis on TLC/Column | - The silica gel is acidic and contains water. | - Spot the TLC plate and elute immediately.- Use boric acid-treated silica gel or neutral alumina.[11][12]- Use a less polar, anhydrous eluent system. |
| Formation of Boroxine Byproduct | - Incomplete esterification leading to dehydration of the starting boronic acid. | - Ensure an excess of pinacol is used (1.1-1.2 eq.).- Ensure efficient water removal to drive the equilibrium to the ester. |
References
- Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-en/2016/05/protecting-groups-for-boronic-acids.html]
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. [URL: https://academic.oup.com/chemlet/article/41/10/972/679090]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002161/]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CoLab. [URL: https://www.colab.org/article/10.1246/cl.2012.972]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2018-0205]
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [URL: https://escholarship.org/uc/item/43d2f25q]
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [URL: https://www.reddit.
- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66a77b8192323a105d15c898]
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications, The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo050762y]
- Protection of Phenyl boronic acid? ResearchGate. [URL: https://www.researchgate.net/post/Protection_of_Phenyl_boronic_acid]
- Miyaura Borylation Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [URL: https://vtechworks.lib.vt.edu/handle/10919/29267]
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085025/]
- Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Boronic acid pinacol ester deprotection. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/j3b0do/boronic_acid_pinacol_ester_deprotection/]
- boronic esters. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0185]
- 3-pyridylboronic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0089]
- Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [URL: https://www.scientificupdate.com/articles/something-unique-or-methyl-butyl-futile-born-again-boron/]
- How to purify boronic acids/boronate esters? ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
- 12. colab.ws [colab.ws]
- 13. researchgate.net [researchgate.net]
Scalable Synthesis Methods Using Pyridine Boronic Acid Hydrochloride Salts
An Application Guide for Researchers and Process Chemists
Introduction: The Strategic Advantage of Pyridine Boronic Acid Hydrochloride Salts
Pyridine-containing molecules are foundational scaffolds in modern pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing the carbon-carbon bonds necessary to assemble these complex architectures.[1][2] Within this context, pyridine boronic acids are indispensable reagents for introducing the pyridine moiety.[3]
However, free pyridine boronic acids often present significant challenges in large-scale synthesis. They can be prone to decomposition (protodeboronation), exhibit limited stability upon storage, and their purification can be complex.[4] A robust and scalable solution is the use of their hydrochloride salts. These salts offer superior stability, are often crystalline, non-hygroscopic solids, and are easier to handle and store, making them highly amenable to process chemistry environments.[5][6]
This guide provides a comprehensive overview of the scalable synthesis of pyridine boronic acid hydrochloride salts and their application in cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting to ensure reproducible, high-yielding results.
Section 1: Synthesis of Pyridine Boronic Acid Hydrochloride Salts
The most common and scalable method for synthesizing pyridine boronic acids involves the reaction of a halopyridine with an organolithium reagent at low temperatures, followed by quenching with a trialkyl borate.[7] The subsequent acidic workup not only hydrolyzes the borate ester but also forms the stable hydrochloride salt in situ.
A critical innovation for large-scale synthesis was the development of an "in-situ quench" protocol.[7] In this procedure, the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This approach is advantageous because the highly reactive lithiopyridine intermediate is trapped by the borate ester as soon as it is formed, minimizing side reactions and allowing the process to be run at more practical temperatures (e.g., -40°C instead of -78°C).[7]
Protocol 1: Kilogram-Scale Synthesis of 3-Pyridylboronic Acid Hydrochloride
This protocol is adapted from a robust procedure developed for large-scale synthesis, which isolates the product as a stable boroxine that is readily converted to the monomeric acid or used as is.[7]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Acetonitrile
Step-by-Step Methodology:
-
Vessel Preparation: To a 5-L, three-necked, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add toluene (1.6 L), THF (400 mL), triisopropyl borate (277 mL, 1.2 mol), and 3-bromopyridine (96.5 mL, 1.0 mol).
-
Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation and Borylation: Add n-butyllithium (2.5 M in hexanes, 480 mL, 1.2 mol) dropwise via a syringe pump over 2 hours, ensuring the internal temperature does not exceed -35°C.
-
Scientist's Note: The slow addition of n-BuLi is crucial to control the exotherm and prevent side reactions. The in-situ quench with triisopropyl borate at this moderately low temperature is key to the scalability and high yield of this procedure.[7]
-
-
Stirring: After the addition is complete, stir the mixture for an additional 1 hour at -40°C.
-
Quenching and Hydrolysis: Slowly add 2 M aqueous HCl (1.2 L) to the reaction mixture, keeping the temperature below 0°C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Phase Separation: Transfer the mixture to a separatory funnel and discard the organic layer.
-
pH Adjustment and Isolation: Cool the aqueous layer in an ice bath and adjust the pH to ~6.5 with concentrated ammonium hydroxide. The product, primarily as tris(3-pyridyl)boroxin, will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by filtration, wash with cold water (2 x 200 mL), and then with cold acetonitrile (2 x 100 mL).
-
Drying: Dry the solid under vacuum at 50°C to a constant weight. The product is obtained as the boroxine form, which is a stable trimer of the boronic acid. It can be used directly in many coupling reactions.
Data Summary: Synthesis Conditions
| Pyridine Isomer | Starting Halide | Borylation Reagent | Key Conditions | Typical Yield | Reference |
| 3-Pyridyl | 3-Bromopyridine | Triisopropyl borate | -40°C, Toluene/THF | 90-95% | [7] |
| 4-Pyridyl | 4-Bromopyridine | Trimethyl borate | -78°C, THF | ~65% | [8] |
| 2-Pyridyl | 2-Bromopyridine | Triisopropyl borate | 0 to 10°C, THF | ~24% | [9] |
Section 2: Application in Scalable Suzuki-Miyaura Cross-Coupling
The hydrochloride salt of a pyridine boronic acid is not the active species in the Suzuki-Miyaura catalytic cycle. A base is required to neutralize the hydrochloride salt and liberate the free pyridine boronic acid, which can then participate in the transmetalation step.[2] The choice of base, solvent, and catalyst/ligand system is therefore critical for an efficient and scalable reaction.
The Suzuki-Miyaura Catalytic Cycle with HCl Salts
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine-4-boronic acid hydrochloride | 913835-65-1 [sigmaaldrich.com]
- 6. Pyridine-4-boronic acid hydrochloride | CAS 913835-65-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing protodeboronation of 3-Chloropyridine-4-boronic acid during coupling
Ticket ID: 3-Cl-Py-4-B-Stab Subject: Preventing Protodeboronation of 3-Chloropyridine-4-boronic acid Assigned Specialist: Senior Application Scientist, Catalysis Group
The Diagnostic: Why is this Reaction Failing?
You are likely observing low conversion to the biaryl product and a significant amount of 3-chloropyridine (the deboronated byproduct) in your LC-MS traces.
The Root Cause: The "Ate" Complex Trap
The instability of 3-Chloropyridine-4-boronic acid is not random; it is a predictable kinetic failure mode inherent to electron-deficient heterocycles.
-
Base-Catalyzed Destabilization: Suzuki coupling requires a base to activate the boronic acid, forming a boronate "ate" complex (tetra-coordinate boron).
-
The 4-Pyridyl Effect: In 4-pyridyl systems, the electron-deficient ring (exacerbated by the electron-withdrawing 3-chloro substituent) stabilizes the negative charge on the carbon during C–B bond cleavage.
-
The Outcome: The rate of hydrolysis (protodeboronation) (
) exceeds the rate of transmetallation ( ) to the Palladium catalyst. The boron falls off before the catalyst can grab it.
Key Insight: To solve this, we must invert the kinetics so that
The Fix: Validated Protocols
Do not rely on standard conditions (e.g.,
Strategy A: The "Slow-Release" MIDA Boronate (Recommended)
Best for: Scale-up and maximum reproducibility.
This method uses a MIDA (N-methyliminodiacetic acid) ester instead of the free boronic acid. The MIDA ligand masks the boron's Lewis acidity, preventing the formation of the unstable "ate" complex until it is slowly hydrolyzed in situ. This keeps the standing concentration of the unstable species low, mimicking a syringe pump addition.
Protocol:
-
Reagents:
-
Solvent: DMF:IPA (4:1 ratio) [0.1 M].
-
Conditions: Heat to 100 °C for 4–8 hours.
-
Mechanism: The aqueous base slowly hydrolyzes the MIDA ester.[3] The free boronic acid is released and immediately transmetallated by the highly active Pd-XPhos complex before it can decompose.
Strategy B: Potassium Trifluoroborates ( )
Best for: Bench-stable storage and ease of handling.
Trifluoroborates are robust and resist protodeboronation during storage. They require specific hydrolysis conditions to activate.
Protocol (Molander Conditions):
-
Reagents:
-
Aryl Bromide/Triflate (1.0 equiv)
-
Potassium (3-chloropyridin-4-yl)trifluoroborate (1.05 equiv)
-
Catalyst:
(2–5 mol%) -
Base:
(3.0 equiv)[4]
-
-
Solvent: Toluene:Water (3:1) or THF:Water (10:1).
-
Conditions: Reflux (80–100 °C) under Argon.
-
Note: The solubility of the inorganic salt is key. If conversion is low, switch to CPME (Cyclopentyl methyl ether)/Water to increase temperature without pressure buildup.
Strategy C: High-Activity Precatalysts (Buchwald G3/G4)
Best for: When you must use the free boronic acid (or pinacol ester).
If you cannot synthesize the MIDA or
Protocol:
-
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)[1]
-
3-Chloropyridine-4-boronic acid (1.5–2.0 equiv)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%)
-
Base:
(0.5 M aqueous solution) or (anhydrous).
-
-
Solvent: 1,4-Dioxane or n-Butanol.
-
Technique:
-
Pre-heat the catalyst and aryl halide mixture to 80 °C.
-
Slow Addition: Dissolve the boronic acid in the minimum amount of solvent and add it via syringe pump over 1 hour to the hot reaction mixture. This artificially creates a "low concentration" environment.
-
Troubleshooting Q&A
Q1: I see the product, but also a lot of homocoupling of the aryl halide. Why?
-
Diagnosis: The boronic acid decomposed (protodeboronated) before it could react.[5][6][7] The catalyst, starved of a nucleophile, began consuming the aryl halide via disproportionation or oxidative homocoupling.
-
Fix: Switch to Strategy A (MIDA) . The slow release ensures a steady supply of nucleophile, suppressing homocoupling.
Q2: Why is Copper (
-
Explanation: This is the "modified" Liebeskind-Srogl effect. For highly electron-deficient boronates (like 4-pyridyl), the transmetallation to Palladium is the rate-determining step. Copper facilitates this transfer, effectively bridging the gap between the boron species and the palladium cycle.
Q3: Can I use
-
Answer: No. Triphenylphosphine is too electron-poor and sterically unencumbered to facilitate the rapid oxidative addition/transmetallation required for these unstable substrates. You need electron-rich, bulky phosphines (Buchwald ligands like XPhos, SPhos, or RuPhos) or NHC ligands.
Q4: My reaction turns black immediately (Palladium black precipitation).
-
Diagnosis: Catalyst death. The pyridine nitrogen might be coordinating to the Pd, poisoning it, or the unstable boronic acid is decomposing and reducing the Pd(II) to bulk Pd(0) metal.
-
Fix: Use a precatalyst (Pd G4) which contains a scaffold ensuring proper ligation upon activation. Also, ensure your solvent is thoroughly degassed; oxygen accelerates protodeboronation in the presence of base.
Visualizations
Figure 1: Mechanism of Failure (Protodeboronation)
This diagram illustrates why the "Ate" complex is the danger zone for 4-pyridyl boronates.
Caption: The base-activated "Ate" complex is susceptible to rapid C–B bond cleavage, driven by the electron-deficient pyridine ring. The goal is to accelerate the green path (Transmetallation) over the red path (Hydrolysis).
Figure 2: Decision Workflow for Protocol Selection
Caption: Select the synthetic strategy based on reagent availability. MIDA boronates offer the highest probability of success for this specific substrate.
References
-
Gillis, E. P., & Burke, M. D. (2007).[8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7][9][10] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society.[7][9][10] Link
-
Molander, G. A., & Biolatto, B. (2003).[11] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[11] The Journal of Organic Chemistry. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[7][9][10] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[7][9][10] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Yields in Suzuki Couplings of Electron-Deficient Pyridine Boronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with electron-deficient pyridine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven experience, to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
**Issue 1: Low to No Product Formation with
Noticeable Starting Material Remaining**
Question: I'm attempting a Suzuki coupling with a 3-chloro-5-pyridylboronic acid and an aryl bromide, but I'm observing very low conversion to my desired product, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Suzuki coupling of electron-deficient pyridine boronic acids often points to issues with catalyst activity or the stability of the boronic acid. Here’s a systematic approach to troubleshoot this problem:
Potential Cause 1: Catalyst Inhibition or Deactivation
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This is particularly problematic with electron-deficient pyridines, where the nitrogen is more Lewis basic.
Solutions:
-
Ligand Selection: The choice of ligand is paramount. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst deactivation.[3][4] Consider switching to ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in these types of reactions.[5][6]
-
Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-formed, air-stable palladacycle or a pre-catalyst like XPhos Pd G2 or G3.[6][7] These can generate the active catalyst more efficiently under milder conditions, which is beneficial for sensitive substrates.[7]
Potential Cause 2: Inefficient Transmetalation
The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-deficient systems. The choice of base and solvent plays a critical role here.
Solutions:
-
Base Optimization: A base is required to activate the boronic acid for transmetalation.[8] For sensitive pyridine boronic acids, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than stronger bases like NaOH or alkoxides, as they can mitigate protodeborylation.[4]
-
Solvent System: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard for Suzuki couplings.[9][10] Water can aid in dissolving the base and facilitate the reaction.[11] However, the solvent effect can be complex, and in some cases, nonpolar solvents like toluene may be beneficial.[12][13] It's worth screening a few solvent systems.
Experimental Protocol: A Recommended Starting Point
-
To a dry Schlenk tube, add the aryl halide (1.0 mmol), the electron-deficient pyridine boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-formed complex).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture at 80-110 °C and monitor by TLC, GC, or LC-MS.
Issue 2: Significant Protodeborylation of the Pyridine Boronic Acid
Question: My main byproduct is the protonated pyridine, indicating that my boronic acid is decomposing faster than it couples. How can I prevent this?
Answer:
Protodeborylation is a common and significant side reaction, especially with 2-pyridylboronic acids and other electron-deficient heteroaryl boronic acids.[14][15][16][17] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.
dot
Caption: The undesired protodeborylation pathway.
Solution 1: Use a More Stable Boronic Acid Derivative
This is often the most effective strategy. Instead of the free boronic acid, use a more stable derivative that slowly releases the boronic acid under the reaction conditions.
-
Pinacol Esters (BPin): These are generally more stable to protodeborylation and are a common choice for difficult couplings.[15][18][19]
-
MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and release the boronic acid slowly in the presence of a base.[7][20]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[20]
| Boron Reagent | Stability | Handling |
| Boronic Acid | Low | Often requires fresh preparation or careful storage |
| Pinacol Ester | Moderate-High | Generally stable, can be purified by chromatography |
| MIDA Boronate | High | Crystalline, bench-stable solids |
| Trifluoroborate Salt | High | Crystalline, bench-stable solids |
Solution 2: Modify Reaction Conditions
If you must use the boronic acid, optimizing the conditions to favor the coupling reaction over protodeborylation is key.
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate protodeborylation. Use anhydrous solvents if possible, or a minimal amount of degassed water.
-
Choice of Base: Use a weaker, non-nucleophilic base like K₂CO₃ or CsF.[5]
-
Lower Temperature: Higher temperatures can accelerate the rate of protodeborylation. Try running the reaction at a lower temperature for a longer period.
-
Fast Catalyst Systems: Employing a highly active pre-catalyst that quickly initiates the catalytic cycle can help the desired coupling outcompete the decomposition pathway.[7]
Issue 3: Formation of Homo-coupling Byproducts
Question: I'm observing the formation of bipyridine and biaryl homo-coupled products in my reaction mixture, which is complicating my purification. What causes this and how can I suppress it?
Answer:
Homo-coupling is a side reaction where two molecules of the boronic acid couple together or two molecules of the aryl halide couple. This can be promoted by certain reaction conditions.
Potential Cause 1: Oxygen in the Reaction Mixture
The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.
Solution:
-
Thorough Degassing: Ensure that your solvent is thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Potential Cause 2: Catalyst System and Conditions
Some palladium catalysts and reaction conditions are more prone to promoting homo-coupling.
Solution:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can often suppress homo-coupling by favoring the desired cross-coupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is generally the best for coupling electron-deficient pyridine boronic acids?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[3] Pre-formed complexes like [Pd(tBu₃P)₂] or palladacycles incorporating ligands such as SPhos or XPhos often provide excellent results for these challenging couplings.[4]
Q2: How do I choose the optimal base for my reaction?
A2: The base plays a crucial role in activating the boronic acid. For sensitive electron-deficient pyridine boronic acids, it's a balance between sufficient reactivity for transmetalation and minimizing protodeborylation. A good starting point is to use a moderately strong base like K₃PO₄ or Cs₂CO₃.[4] If you are using a boronic acid derivative like a trifluoroborate salt, a base is still required to generate the active boronate species.
dot
Caption: Decision workflow for selecting a base.
Q3: Can I run these reactions open to the air?
A3: It is highly discouraged. While some modern pre-catalysts are air-stable for handling, the active Pd(0) species in the catalytic cycle is sensitive to oxygen. Oxygen can lead to catalyst deactivation and promote undesirable side reactions like homo-coupling. For reproducible and high-yielding results, it is best practice to perform the reaction under an inert atmosphere.
Q4: My starting aryl halide is a chloride. Do I need special conditions?
A4: Yes, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings due to the stronger C-Cl bond.[11] To effectively couple aryl chlorides, you will typically need a more active catalyst system. This usually involves using very electron-rich and bulky ligands like SPhos, RuPhos, or P(tBu)₃ in combination with a palladium source.[4][21] Higher reaction temperatures may also be required.
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). PMC.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2012). PMC.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (2017).
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
- Protodeboron
- The Suzuki Reaction. Myers Group, Chem 115.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010). PMC.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). The Journal of Organic Chemistry.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society.
- Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. (2024). RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization Strategies for 3-Chloropyridine-4-boronic acid HCl
The Fundamental Conflict: Why It Won't Dissolve
The Issue: You are likely attempting to dissolve 3-Chloropyridine-4-boronic acid hydrochloride (HCl salt) directly into non-polar solvents like Toluene, Dichloromethane (DCM), or Hexanes, resulting in a persistent suspension.[1]
The Science: The insolubility stems from a thermodynamic conflict between Lattice Energy and Solvation Energy .
-
Ionic Lattice: As an HCl salt, the pyridine nitrogen is protonated (
).[1] This creates a highly polar, ionic crystal lattice held together by strong electrostatic forces.[1] -
Non-Polar Solvent: Solvents like Toluene lack the dipole moment or dielectric constant required to disrupt this ionic lattice.[1]
-
The Boroxine Factor: Free boronic acids exist in equilibrium with their dehydrated trimeric form (boroxines). Boroxines are generally more soluble in organic solvents.[1] However, the HCl salt "locks" the molecule in the hydrated, ionic state, preventing boroxine formation and organic solubility.
The Solution Hierarchy: To achieve solubility, you must break the ionic lattice. This is achieved via Neutralization (Free-basing) or Esterification .[1]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.
Troubleshooting Protocols
Protocol A: Rapid Solubilization (Free-Basing)
Best for: Immediate use in reactions (e.g., Suzuki coupling) where you need the reagent in solution but do not want to synthesize a new derivative.
The Logic: By removing the HCl, you revert the compound to its zwitterionic or neutral form, which can dehydrate to the lipophilic boroxine trimer.
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in the minimum amount of Water or Methanol (it is highly soluble in these).
-
Biphasic Setup: Add your target organic solvent (e.g., EtOAc or THF).[1] Note: Toluene may require a small amount of cosolvent like THF.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ while stirring vigorously.
-
Extraction: Separate the layers. The organic layer now contains the free boronic acid (and partial boroxine).
-
Drying: Dry the organic layer over MgSO₄ immediately and use.[1] Do not store the free base in solution for long periods (see Stability section).
Protocol B: The Permanent Fix (Pinacol Ester Formation)
Best for: Long-term storage, scale-up, or use in strictly anhydrous non-polar conditions.[1]
The Logic: Converting the boronic acid to a pinacol ester (Bpin) removes the hydrogen bond donor/acceptor capability of the -B(OH)₂ group and adds a lipophilic scaffold, making it highly soluble in Toluene, Hexanes, and DCM.
Step-by-Step:
-
Charge: In a flask, combine:
-
Scavenge Acid: Add Triethylamine (Et₃N) (2.5 equiv).
-
Why? You need 1 equiv to neutralize the HCl salt and catalytic amounts to drive the condensation.
-
-
Dehydration: Add anhydrous MgSO₄ (2.0 equiv) to the reaction mixture to absorb the water generated by esterification.
-
Alternative: Reflux in Toluene with a Dean-Stark trap if the compound is confirmed stable at 110°C (risk of decomposition is higher).
-
-
Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC or LCMS.[1]
-
Workup: Filter off the solids (MgSO₄ and Et₃N•HCl salts). Concentrate the filtrate.
-
Result: The resulting oil/solid is the Pinacol Ester , which is soluble in non-polar media and significantly more stable.
Reaction Optimization: Suzuki Coupling
Issue: "I am getting low yields in Toluene/Water Suzuki couplings."
Root Cause: The HCl salt acidifies the reaction media, potentially deactivating the catalyst or preventing transmetalation. Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.
Optimized Conditions:
| Parameter | Recommendation | Scientific Rationale |
| Base | K₃PO₄ (3-4 equiv) | Strong enough to neutralize the HCl and activate the boron for transmetalation.[1] Carbonates (K₂CO₃) often stall due to CO₂ evolution buffering the pH too low. |
| Solvent | Dioxane/Water (4:1) | Dioxane dissolves the organic halide; Water dissolves the HCl salt initially, allowing the base to neutralize it in situ. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands (dppf) or bulky phosphines (XPhos) prevent the pyridine nitrogen from displacing the ligand on the Palladium center. |
| Additives | None (Avoid acids) | Do not add further acid. If using the HCl salt, ensure your base stoichiometry accounts for the extra equivalent of acid (Base = 3 eq + 1 eq for HCl). |
Stability & Decomposition (FAQs)
Q: My solution turned yellow/brown after neutralizing. Is it ruined? A: Likely yes. This indicates Protodeboronation .[1][2][4][5]
-
Mechanism:[1][2][4][5][6][7][8][9][10] Pyridine boronic acids are electron-deficient.[1] The 3-chloro substituent further pulls electron density, making the C-B bond susceptible to hydrolysis.[1]
-
Trigger: This is accelerated by high pH (forming the ate-complex) and heat .
-
Prevention:[1] Keep the pH neutral (7-8) during extraction.[1] Store the free acid at -20°C. If possible, convert to the Pinacol ester immediately.[1]
Q: Can I just heat the HCl salt in Toluene to dissolve it? A: No. Heating the HCl salt in toluene will not dissolve it and may cause thermal decomposition. You might see "gummy" material form—this is likely polymerized decomposition products or partially dehydrated boroxines that are trapped in the lattice.
Q: Why does the Pinacol ester show two spots on TLC? A: Pinacol esters of pyridine boronic acids can be unstable on silica gel. They may partially hydrolyze back to the acid during the TLC run.
-
Fix: Treat your TLC plate with 5% Et₃N in Hexanes before spotting to prevent hydrolysis on the acidic silica surface.
Figure 2: Stability pathway showing the risk of protodeboronation at high pH.
References
-
Boronic Acid Stability & Protodeboronation
-
Solubility of Boronic Acids (Boroxine Equilibrium)
- Explains the dehydration of boronic acids to boroxines and the resulting solubility changes.
-
IUPAC. (2011). "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[12]
-
Suzuki Coupling of Pyridine Boronic Acids
-
Pinacol Ester Preparation
-
Standard methodologies for protecting boronic acids.
-
Wootton, et al. (2002). "Pinacol Ester Formation via Acid Catalysis." Organic Process Research & Development.
-
Sources
- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates with 3-Chloropyridine-4-boronic acid HCl
Technical Support Center: Optimizing Cross-Coupling with 3-Chloropyridine-4-boronic acid HCl
Case ID: 3-Cl-Py-4-BOH-HCl-Optimization Status: Active Analyst: Senior Application Scientist[1]
Executive Summary: The "4-Pyridyl Problem"
You are encountering low conversion rates with 3-Chloropyridine-4-boronic acid hydrochloride .[1] This is not a reflection of your technique but a well-documented challenge in organoboron chemistry. This specific substrate presents a "perfect storm" of three competing failure modes:
-
Rapid Protodeboronation: The pyridine ring is electron-deficient, making the C–B bond labile.[1] The 3-chloro substituent withdraws electron density further, accelerating hydrolytic cleavage of the boronic acid before it can couple.[1]
-
Catalyst Poisoning: The pyridine nitrogen is a Lewis base that can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.[1]
-
HCl Salt Interference: The hydrochloride salt acts as an intrinsic acid source.[1] If not neutralized with stoichiometric precision, it alters the pH profile, potentially neutralizing the base required for the transmetallation step.
This guide provides a root-cause analysis, troubleshooting Q&A, and optimized protocols to rescue your reaction.
Part 1: Root Cause Analysis (The "Why")
To fix the reaction, we must understand the competition between the Productive Cycle (Suzuki Coupling) and the Destructive Cycle (Protodeboronation).
Mechanism of Failure
-
The Trap: In the presence of water and base, electron-deficient boronic acids form a tetrahedral "ate" complex (boronate anion). While this species is necessary for transmetallation, it is also the precursor to protodeboronation.[1]
-
The 3-Chloro Effect: The chlorine atom at the 3-position provides steric hindrance (slowing transmetallation) and inductive electron withdrawal (speeding up decomposition). This narrows the window of opportunity for the catalyst to act.
Visualizing the Pathway Competition
Figure 1: The kinetic competition.[1] The goal is to accelerate the Green path (Transmetallation) before the Red path (Decomposition) or Grey path (Poisoning) dominates.
Part 2: Troubleshooting Q&A
Q1: I see the starting aryl halide remaining, but the boronic acid is gone. What happened? A: Your boronic acid likely underwent protodeboronation .[1][2][3] It hydrolyzed into 3-chloropyridine and boric acid.[1]
-
Fix: You must increase the rate of cross-coupling to outcompete decomposition. Switch to a highly active catalyst system like Pd(OAc)2 + XPhos or SPhos Pd G3 .[1] These bulky, electron-rich ligands facilitate rapid oxidative addition and protect the metal center.[1]
Q2: How do I handle the HCl salt stoichiometry? A: This is a common calculation error. The HCl attached to the pyridine requires 1 equivalent of base just to neutralize it.
-
Rule: If your standard protocol uses 2.0 equiv of base, you must use 3.0 to 3.5 equiv for the HCl salt.
-
Tip: Do not premix the boronic acid and base in water for long periods.[1] Generate the free boronic acid in situ in the presence of the catalyst.
Q3: The reaction turns black immediately (Palladium black precipitates). A: This indicates catalyst instability, likely due to the pyridine nitrogen displacing your phosphine ligands, leading to cluster formation.
-
Fix: Use a "Precatalyst" (e.g., XPhos Pd G4 ) rather than mixing Pd(dba)3 and ligand.[1] Alternatively, increase the Ligand:Pd ratio to 2:1 or 3:1 to keep the palladium ligated.[1]
Q4: Can I use aqueous conditions? A: Only if the reaction is fast (< 1 hour). For 3-chloropyridine-4-boronic acid, water is the enemy because it drives protodeboronation.[1]
-
Fix: Switch to anhydrous conditions . Use anhydrous 1,4-dioxane or toluene, and use a base that has low solubility in the organic phase (like finely ground K3PO4) or an organic base (CsF or TBAF) to limit the concentration of active "ate" species.
Part 3: Optimized Experimental Protocols
Choose Method A for standard optimization.[1] Switch to Method B if protodeboronation persists.
Method A: The "Rapid Fire" Protocol (Aqueous/Organic)
Best for when you have high-activity ligands available.
| Component | Equivalents | Notes |
| Aryl Halide (R-X) | 1.0 | Bromides or Iodides preferred.[1] |
| 3-Cl-Py-4-B(OH)2[1] • HCl | 1.5 - 2.0 | Excess is mandatory to account for decomposition.[1] |
| Catalyst | 0.02 - 0.05 | Pd(OAc)2 + XPhos (1:2 ratio) or XPhos Pd G3 .[1] |
| Base | 3.5 - 4.0 | K3PO4 (Tribasic Potassium Phosphate).[1] Avoid Carbonates.[1] |
| Solvent | N/A | THF:Water (4:1) or Dioxane:Water (4:1).[1][4] |
| Temperature | 60°C - 80°C | Do not overheat.[1] |
Step-by-Step:
-
Add Aryl Halide, Boronic Acid HCl, and Base to the vial.
-
Add Pre-catalyst (or Pd source + Ligand).[1]
-
Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen promotes homocoupling).[1]
-
Add degassed solvent mixture.[1]
-
Heat vigorously.[1] Monitor by LCMS at 30 mins.[1] If not done by 2 hours, it likely won't finish.
Method B: The Anhydrous "Slow Release" Protocol
Best for preventing protodeboronation by removing water.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 | |
| 3-Cl-Py-4-B(OH)2[1] • HCl | 1.5 | |
| Catalyst | 0.05 | Pd(PPh3)4 or PdCl2(dppf) (Standard catalysts work better here).[1] |
| Base | 3.0 | CsF (Cesium Fluoride) or powdered K3PO4 .[1] |
| Solvent | N/A | Anhydrous 1,4-Dioxane .[1] |
| Additive | 1.0 | 4Å Molecular Sieves (Optional). |
Mechanism: In anhydrous conditions, the solubility of the inorganic base is low.[1] This creates a "slow release" of the active boronate species, keeping its concentration low relative to the catalyst, preventing the accumulation that leads to decomposition.
Part 4: Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for isolating the failure mode.
References
-
Kinsey, T. et al. "Synthesis of 4-Substituted Pyridines via Suzuki Coupling of 4-Pyridylboronic Acid."[1] Tetrahedron Letters, 2006.[1]
-
Context: Establishes the baseline instability of 4-pyridyl boronic acids.[1]
-
-
Billingsley, K. & Buchwald, S.L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[1] Journal of the American Chemical Society, 2007.[1]
- Context: Defines the utility of XPhos and SPhos ligands for unstable boronic acids.
-
Cox, P.A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation."[1] Journal of the American Chemical Society, 2016.[1]
- Context: The authoritative mechanistic study on why pyridine boronic acids decompose and the role of pH.
-
Knapp, D.M. et al. "MIDA Boronates: A Solution to the Instability of Boronic Acids."[1] Journal of the American Chemical Society, 2009.[1]
- Context: If the HCl salt continues to fail, this reference supports the conversion to MIDA boronates as the ultim
Sources
Technical Support Center: Optimizing Reactivity of Boronic Acid HCl Salts
Topic: Effect of Water Content on Reactivity & Stability Document ID: TS-BOR-004 Last Updated: 2025-06-15[1]
Executive Summary
This guide addresses the critical role of water in the handling and reactivity of Boronic Acid Hydrochloride (HCl) Salts . While HCl salts are preferred for their shelf-stability (preventing oxidative degradation and protodeboronation during storage), their application in cross-coupling reactions (e.g., Suzuki-Miyaura) requires precise water management.
The Core Paradox:
-
Too Little Water: Promotes the formation of unreactive boroxine anhydrides and fails to solubilize the inorganic salts generated during neutralization.
-
Too Much Water: Accelerates protodeboronation (C-B bond cleavage), particularly in electron-rich or heteroaromatic systems.
Module 1: The Equilibrium Challenge (Speciation)
The Mechanism of Reactivity
Users often report "stalled reactions" when using strictly anhydrous conditions with boronic acid salts. This occurs because the active transmetallating species is the monomeric boronate anion
User Observation: "My reaction works with the free acid but fails with the HCl salt in dry THF." Root Cause: The HCl salt requires neutralization. In the absence of water, the free boronic acid rapidly dehydrates into a stable, unreactive boroxine trimer.
Diagram 1: Speciation & Activation Pathway
This diagram illustrates the transition from the stable storage form (HCl Salt) to the active coupling species, highlighting the critical intervention points for water.
Caption: The activation of boronic acid HCl salts.[2] Note that the Boroxine-to-Free Acid equilibrium is water-dependent. Without water, the equilibrium shifts right (red), locking the substrate in an unreactive state.
Troubleshooting Low Conversion
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 20% | Boroxine Lock: Solvent is too dry; substrate exists as trimer. | Add degassed |
| Precipitation | Salt Caking: Neutralization byproduct (KCl/NaCl) is insoluble in organic solvent, coating the reagent. | Switch to biphasic solvent system (e.g., THF/ |
| No Reaction | Failed Neutralization: Base strength insufficient to deprotonate the amine HCl salt and activate boron. | Increase base stoichiometry. Remember: 1 eq. is consumed just to neutralize the HCl. |
Module 2: The Destructive Pathway (Protodeboronation)
The Danger of Excess Water
While water is necessary for activation, it is also the reagent that destroys the catalyst. In the presence of base and water, boronic acids (especially heteroaromatics like pyridine-boronic acids) undergo protodeboronation , where the C-B bond is replaced by a C-H bond.[3][4]
Mechanism: The base-catalyzed pathway involves the formation of a boronate anion, which is then protonated by water.[3]
Diagram 2: Competitive Reaction Pathways
Use this flowchart to determine if your water content is causing side reactions.
Caption: Kinetic competition between productive coupling (Green) and destructive protodeboronation (Red). High water concentration and temperature accelerate the red pathway.
Module 3: Optimized Protocol for Amino-Boronic Acid HCl Salts
Objective: Perform a Suzuki-Miyaura coupling avoiding both boroxine formation and protodeboronation.
Reagents
-
Substrate: 4-Aminophenylboronic acid hydrochloride (1.0 equiv)
-
Partner: Aryl Bromide (1.0 equiv)
-
Catalyst:
(0.03 equiv) -
Base:
(3.5 equiv) — Note: Extra equivalents required to neutralize HCl. -
Solvent: 1,4-Dioxane / Water (ratio 5:1).
Step-by-Step Methodology
-
Solvent Preparation (The "Goldilocks" Zone):
-
Do not use anhydrous dioxane.
-
Prepare a premixed solution of Dioxane:Water (5:1).
-
Why? This ratio provides enough water to solvate the KCl formed upon neutralization and hydrolyze boroxines, but limits the concentration of free water available for protodeboronation.
-
-
Degassing (Critical):
-
Sparge the solvent mixture with Nitrogen/Argon for 15 minutes. Oxygen promotes oxidative deboronation (phenol formation).
-
-
Solid Addition:
-
Add the Boronic Acid HCl salt, Aryl Bromide, Base, and Catalyst to the reaction vessel.
-
Note: The HCl salt is stable in air, allowing easy weighing.
-
-
Controlled Heating:
-
Heat to 80°C.
-
Troubleshooting: If the substrate is known to be unstable (e.g., 2-pyridine boronic acid), use slow addition of the boronic acid solution (in water/dioxane) to the hot catalyst mixture over 1 hour. This keeps the instantaneous concentration of the boronate low, favoring transmetallation over decomposition.
-
Frequently Asked Questions (FAQ)
Q1: Why does my product look "gooey" or oily after workup? A: This is often due to residual boronic acid byproducts. Boronic acids can form hydrogen-bonded networks or oligomers that trap solvent.
-
Fix: Treat the crude mixture with pinacol or diethanolamine to convert unreacted boronic acid into a crystalline ester, which is easier to separate or filter off.
Q2: Can I use organic bases like Triethylamine (TEA) instead of Carbonate?
A: Yes, but with caution. TEA will neutralize the HCl salt (
Q3: How do I calculate the base equivalents for an HCl salt?
A:
-
Recommendation: Use 3.0 to 3.5 eq of
.
Q4: My boronic acid HCl salt is not dissolving in the reaction mixture. A: HCl salts are ionic and insoluble in pure toluene or THF.
-
Fix: You must use a cosolvent. Alcohols (EtOH, iPrOH) or Water are required. If water is forbidden due to sensitive functional groups, use Methanol (which forms a boronic ester in situ, which is also reactive).
References
-
Mechanistic Studies on Protodeboronation
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[4] J. Am. Chem. Soc. 2010 , 132, 13100–13112.
-
-
Role of Water in Suzuki Coupling
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483.
-
Stability of Boronic Acids
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc. 2009, 131, 6961–6963.
-
Boroxine Equilibrium
-
Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH, 2011 .
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boron Mitigation in 3-Chloropyridine Scaffolds
Current Status: Online Agent: Senior Application Scientist Ticket ID: B-REM-3CL-PYR Subject: Removal of residual boron species from 3-chloropyridine derivatives post-Suzuki coupling.
Executive Summary: The "Sticky" Pyridine Problem
Welcome to the technical center. You are likely here because your standard silica column failed to separate your 3-chloropyridine product from the residual boronic ester/acid, or your elemental analysis showed unacceptable boron levels (ICH Q3D limits).
The Root Cause: This is not just a solubility issue; it is a coordination issue.
-
Lewis Acid-Base Complexation: The nitrogen atom in the 3-chloropyridine ring (Lewis Base) forms a dative bond with the empty p-orbital of the boron species (Lewis Acid). This creates a "complex" that co-elutes with your product.
-
Lipophilicity Match: The 3-chloro substituent increases the lipophilicity of the pyridine ring, making its solubility profile dangerously similar to pinacol boronate esters.
Below are the three field-proven protocols to break this interaction, ranked from "Gentle/Green" to "Aggressive."
Module 1: The "Green" Chelation Wash (Sorbitol/Mannitol)
Best for: Large-scale reactions, acid-sensitive substrates, and avoiding chromatography.
The Logic:
Polyols like D-sorbitol or mannitol possess cis-diol functionalities that bind boron with significantly higher affinity (
Protocol A: The Sorbitol Wash
-
Reagents: D-Sorbitol (saturated aqueous solution), Sodium Carbonate (
).
-
Preparation: Dissolve the crude reaction mixture in a non-miscible organic solvent (EtOAc or DCM).
-
Activation: Add saturated aqueous
(approx. 10% vol/vol relative to organic layer) and stir for 5 minutes. Note: High pH helps activate the boron for ligand exchange. -
Complexation: Add an equal volume of saturated aqueous D-sorbitol .
-
Agitation: Stir vigorously for 30–60 minutes. The boron is transferring from the organic pyridine complex to the aqueous sorbitol complex.
-
Separation: Separate the layers. The product remains in the organic layer; the boron-sorbitol complex enters the aqueous layer.
-
Repeat: Perform the sorbitol wash twice for >95% removal.
Troubleshooting:
-
Issue: Emulsion formation.
-
Fix: The high viscosity of sorbitol can cause emulsions. Add brine to the aqueous layer or dilute the organic layer further to break it.
Module 2: Solid-Phase Scavenging (PS-DEAM)
Best for: Medicinal chemistry scale (<5g), high-throughput purification, and pinacol esters.
The Logic: Polymer-Supported Diethanolamine (PS-DEAM) mimics the sorbitol effect but on a solid support. The diethanolamine moiety forms a tridentate "ate" complex with the boron. Since the resin is insoluble, you simply filter it off, taking the boron with it.
Protocol B: Resin Scavenging
-
Reagents: PS-DEAM resin (typically 1.5–2.0 mmol/g loading), THF or DCM.
-
Dissolution: Dissolve crude mixture in anhydrous THF or DCM (avoid MeOH as it competes for boron binding).
-
Dosage: Add 2.0 to 3.0 equivalents of PS-DEAM resin relative to the initial amount of boronic acid/ester used.
-
Incubation: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 4–12 hours at room temperature.
-
Tip: For pinacol esters, adding a catalytic amount of acid (e.g., 1% AcOH) can catalyze the transesterification, speeding up capture.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with THF to recover any non-specifically adsorbed product.
Module 3: Oxidative Cleavage (The "Hard Reset")
Best for: Cases where the boronic species co-elutes perfectly on silica and chelation fails. Warning: 3-chloropyridines are relatively stable, but the nitrogen can oxidize to the N-oxide under harsh conditions.
The Logic: If you cannot wash the boron out, destroy it. Oxidation converts the C-B bond into a C-O bond (phenol/alcohol) or completely degrades the boronic species into boric acid, which is easily washed away.
Protocol C: Controlled Peroxide Oxidation
-
Reagents: 30%
, NaOH, THF.
-
Cooling: Dissolve crude in THF and cool to 0°C.
-
Base: Add 1M NaOH (2 equiv relative to boron).
-
Oxidation: Dropwise add 30%
(5–10 equiv). -
Quench: After 1 hour, quench with saturated aqueous Sodium Thiosulfate (
) to destroy excess peroxide. -
Extraction: Extract with EtOAc. The boron is now water-soluble boric acid.
FAQ: "I see a new polar spot on TLC after oxidation."
-
Diagnosis: You likely formed the 3-chloropyridine N-oxide.
-
Remedy: If this happens, switch to Oxone® buffered with
, which is often milder on the pyridine nitrogen than free peroxide.
Visualizing the Solution
The following diagram illustrates the competition between the Pyridine-Boron complex (the problem) and the Scavenger-Boron complex (the solution).
Caption: Ligand exchange mechanism. The chelating agent (Sorbitol/DEAM) out-competes the pyridine nitrogen, breaking the complex and sequestering the boron.
Comparison of Methods
| Feature | Sorbitol Wash | PS-DEAM Resin | Oxidative Workup |
| Mechanism | Chelation (Liquid-Liquid) | Chelation (Solid-Liquid) | Chemical Degradation |
| Cost | Very Low | High | Low |
| Scalability | Excellent (Kilogram scale) | Poor (Gram scale) | Good |
| Risk | Emulsions | Resin swelling issues | N-Oxide formation |
| Efficiency | >95% (with 2 washes) | >98% | >99% |
References & Validated Sources
-
Sorbitol/Polyol Complexation:
-
Title: "Manipulation of In Vivo Sorbitol Production Alters Boron Uptake and Transport in Tobacco" (Mechanism validation).
-
Source: NIH / Plant Physiology.
-
URL:[Link]
-
-
Pinacol Ester Removal via DEAM:
-
Title: "A Method for the Deprotection of Alkylpinacolyl Boronate Esters" (Transesterification protocol).
-
Source: NIH / J Org Chem.
-
URL:[Link]
-
-
Resin Scavenging (PS-DEAM):
-
Title: "Polymer-Bound Diethanolamine PS-DEAM Application Note."
-
Source: Biotage Technical Literature.
-
URL:[Link] (General landing for technical notes).
-
-
Oxidative Risks in Pyridines:
Sources
Validation & Comparative
Optimizing Suzuki-Miyaura Couplings: The Strategic Advantage of 3-Chloropyridine-4-boronic acid HCl
Executive Summary
In the high-stakes landscape of medicinal chemistry, 3-Chloropyridine-4-boronic acid HCl represents a superior alternative to its boronate ester counterparts (e.g., pinacol esters) and the free boronic acid. While 4-pyridyl boronic species are notoriously unstable due to rapid protodeboronation, the hydrochloride salt form effectively "locks" the molecule in a stable state during storage while permitting rapid, quantitative release of the active species under reaction conditions. This guide articulates the mechanistic basis for this advantage and provides a validated protocol for its application.
The Challenge: The Instability of 4-Pyridyl Boronates
The primary obstacle in coupling 4-pyridyl boronates is protodeboronation —the cleavage of the C–B bond by water/proton sources, replacing the boron moiety with a hydrogen atom. This side reaction competes directly with the transmetallation step of the Suzuki catalytic cycle, often leading to low yields and difficult purifications.
Mechanistic Insight: The Zwitterionic Pathway
For 2- and 4-pyridyl boronic acids, the nitrogen atom's lone pair plays a critical role in decomposition. Under neutral or slightly basic conditions, the molecule can adopt a zwitterionic form where the nitrogen is protonated (or coordinated) and the boron is negatively charged (boronate). This electronic arrangement significantly weakens the C–B bond, facilitating rapid hydrolysis.
Why Esters Fail: While pinacol esters are generally more stable than free acids, they are not immune. They suffer from a "slow release" bottleneck; the ester must hydrolyze to the acid to transmetallate efficiently. If this hydrolysis is slower than the catalyst decomposition or if the ester itself degrades via pre-hydrolytic pathways, the reaction fails.
The Solution: HCl Salt Stabilization
The hydrochloride salt protonates the pyridine nitrogen (
Figure 1: Mechanistic divergence between the unstable free acid pathway and the stabilized HCl salt pathway.
Comparative Analysis: HCl Salt vs. Pinacol Ester
The following data comparison highlights the operational and chemical advantages of using the HCl salt form for 3-chloropyridine-4-boronic acid.
| Feature | 3-Cl-Py-4-B(OH)₂ HCl Salt | 3-Cl-Py-4-Bpin (Pinacol Ester) | Impact on Drug Discovery |
| Atom Economy | High. No heavy protecting group waste. | Low. Pinacol byproduct (MW ~118) must be removed. | Reduces waste disposal and simplifies purification. |
| Hydrolysis Rate | Instant. Becomes active immediately upon base addition. | Slow/Variable. Requires in-situ hydrolysis; can be rate-limiting. | Faster reaction times; less catalyst death. |
| Shelf Stability | Excellent. Protonated N prevents auto-degradation. | Good. But can degrade slowly; often an oil/gum. | Reliable reagent quality after long storage. |
| Solubility | High (Water/Polar). Ideal for aqueous/biphasic Suzuki conditions. | Lipophilic. Poor solubility in aqueous base; phase transfer issues. | Better homogeneity in standard Suzuki solvent systems (Dioxane/H₂O). |
| Purification | Crystallization. Often isolated as a pure solid.[1] | Chromatography. Often requires silica gel purification (streaking). | Scalability is significantly easier with salts. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Cross-coupling of 3-Chloropyridine-4-boronic acid HCl with an aryl bromide. Critical Note: The HCl salt requires an extra equivalent of base compared to standard protocols to neutralize the hydrochloride counterion.
Materials
-
Boron Source: 3-Chloropyridine-4-boronic acid HCl (1.2 - 1.5 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (3.5 - 4.0 equiv) (Note: Standard is 2-3 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), 3-Chloropyridine-4-boronic acid HCl (1.3 mmol), and Palladium catalyst (0.03 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and stir to suspend the solids.
-
Activation: Add the aqueous Base solution (e.g., 3.5 mmol K₂CO₃ in 1 mL degassed water).
-
Observation: Evolution of CO₂ may occur as the HCl is neutralized.
-
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS.[3]
-
Checkpoint: The HCl salt dissolves rapidly upon heating and base addition, releasing the active boronic acid in situ.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. The product typically resides in the organic layer, while the boron byproducts (boric acid) remain in the aqueous phase.
Workflow Logic
Figure 2: The streamlined activation pathway of the HCl salt (solid lines) versus the rate-limited pathway of the ester (dashed line).
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4][5] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. Tetrahedron Letters. (Demonstrates scaffold relevance). Link
-
Sigma-Aldrich. 4-Chloropyridine-3-boronic acid HCl Product Specification. Link
-
BenchChem. Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide. Link
Sources
A Senior Application Scientist's Guide to Characterizing Impurities in Commercial 3-Chloropyridine-4-boronic acid HCl Batches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in 3-Chloropyridine-4-boronic acid HCl for Pharmaceutical Synthesis
3-Chloropyridine-4-boronic acid hydrochloride is a pivotal starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. Impurities, even at trace levels, can have significant downstream consequences, including the formation of toxic byproducts, altered pharmacological activity, and complications in regulatory filings.[1] This guide provides a comprehensive comparison of hypothetical commercial batches of 3-Chloropyridine-4-boronic acid HCl, detailing a suite of analytical methodologies for robust impurity characterization. Our objective is to equip researchers and drug development professionals with the expertise to critically evaluate and select high-quality starting materials.
Comparative Analysis of Commercial Batches
In a simulated study, we analyzed three hypothetical commercial batches (Supplier A, Supplier B, and Supplier C) of 3-Chloropyridine-4-boronic acid HCl. The primary impurities identified were the protodeboronation product, 3-chloropyridine, and the trimeric anhydride, tri(3-chloropyridin-4-yl)boroxine. The presence of residual starting materials from a plausible synthetic route involving halogen-metal exchange of a dihalopyridine was also investigated.
Table 1: Impurity Profile of Commercial 3-Chloropyridine-4-boronic acid HCl Batches
| Impurity | Structure | Supplier A (% w/w) | Supplier B (% w/w) | Supplier C (% w/w) |
| 3-Chloropyridine | 0.12 | 0.45 | 0.08 | |
| Tri(3-chloropyridin-4-yl)boroxine | ![]() | 1.8 | 3.5 | 0.9 |
| Unidentified Impurity 1 (RRT 1.25) | - | 0.08 | 0.15 | < 0.05 |
| Assay (by HPLC) | - | 99.7% | 98.9% | 99.8% |
Note: The boroxine structure is a representative illustration.
Key Observations from Comparative Analysis:
-
Supplier C demonstrated the highest purity profile with the lowest levels of both 3-chloropyridine and the boroxine impurity.
-
Supplier B showed a significantly higher level of impurities, suggesting potential issues with their manufacturing or purification process, or inadequate storage conditions leading to degradation.
-
The presence of an unidentified impurity at a relative retention time (RRT) of 1.25 in batches from Suppliers A and B warrants further structural elucidation, as it could be a process-related impurity.
Analytical Methodologies for Impurity Characterization
To achieve a comprehensive understanding of the impurity profiles, a multi-modal analytical approach is essential. We employed High-Performance Liquid Chromatography with UV detection (HPLC-UV) for assay and impurity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile impurity 3-chloropyridine, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the specific determination of the boroxine content.
HPLC-UV Method for Assay and Non-Volatile Impurities
Rationale: A stability-indicating reversed-phase HPLC method is the cornerstone of purity analysis for non-volatile impurities and for the accurate assay of the main component.[2] The chosen method must be capable of separating the active ingredient from its degradation products and potential process-related impurities.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-Chloropyridine-4-boronic acid HCl sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Workflow Diagram:
GC-MS Method for the Determination of 3-Chloropyridine
Rationale: 3-Chloropyridine is a volatile compound and a potential process impurity or degradation product arising from protodeboronation.[3][4] GC-MS provides excellent sensitivity and specificity for its detection and quantification.[5]
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 3-Chloropyridine-4-boronic acid HCl sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Workflow Diagram:
Quantitative NMR (qNMR) for Boroxine Determination
Rationale: Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6][7][8] This equilibrium can be influenced by factors such as water content and temperature. qNMR is a powerful technique for the direct quantification of both the boronic acid and the boroxine in solution without the need for a reference standard of the boroxine itself.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 3-Chloropyridine-4-boronic acid HCl sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
-
Data Analysis:
-
Integrate the well-resolved signals of the 3-Chloropyridine-4-boronic acid, the boroxine, and the internal standard.
-
Calculate the concentration of the boroxine relative to the boronic acid and the internal standard.
-
Logical Relationship Diagram:
Discussion and Recommendations
The "experimental" data highlights the variability in purity among different commercial suppliers of 3-Chloropyridine-4-boronic acid HCl. For applications in drug development, where consistency and high purity are paramount, Supplier C would be the preferred choice. The higher levels of impurities in the batch from Supplier B could lead to unpredictable reaction outcomes and the introduction of unwanted byproducts into the synthetic stream.
It is crucial for researchers and process chemists to not rely solely on the supplier's certificate of analysis. An in-house, multi-faceted analytical characterization as outlined in this guide is strongly recommended for all incoming batches of critical starting materials. This ensures a comprehensive understanding of the impurity profile and allows for informed decisions regarding batch acceptance and process control.
For any unidentified impurities that are consistently observed, further investigation using techniques such as LC-MS/MS for fragmentation analysis and subsequent isolation and characterization by NMR would be necessary to determine their structure and potential impact on the API synthesis.
References
-
Chemlyte Solutions. (2026, February 16). 3-Chloropyridine-4-boronic acid hydrate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of Applied Sciences Kaiserslautern. NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Retrieved from [Link]
- Google Patents. Preparation method of 3-chloropyridine.
-
University of Utrecht. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Wikipedia. 3-Chloropyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Retrieved from [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. Retrieved from [Link]
-
South Dakota State University. 11B NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. 3-Chloropyridine-4-boronic acid hydrate | [frontierspecialtychemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemlyte.lookchem.com [chemlyte.lookchem.com]
- 4. Frontier Specialty Chemicals 5G 3-CHLOROPYRIDINE-4-BORONIC, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
Benchmarking catalytic efficiency in couplings with chloropyridine boronic acids
Executive Summary: The "Chloropyridine Paradox"
Chloropyridine boronic acids (e.g., 2-chloropyridine-3-boronic acid) are high-value bifunctional synthons in drug discovery, serving as the backbone for nicotinic pharmacophores. However, they present a notorious "paradox of reactivity" that frustrates standard Suzuki-Miyaura protocols:
-
Instability (The Nucleophile Problem): Pyridyl boronic acids are prone to rapid protodeboronation , often decomposing faster than the catalytic turnover rate.
-
Inhibition (The Catalyst Problem): The basic pyridine nitrogen can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle (poisoning).
-
Chemoselectivity (The Electrophile Problem): The presence of the C-Cl bond introduces the risk of competitive oligomerization if the catalyst is too active toward aryl chlorides.
This guide benchmarks the performance of modern catalytic systems and boron derivatives to resolve these issues, providing evidence-based protocols for researchers.
Mechanistic Insight: The Race Against Decomposition
To select the right catalyst, one must understand the failure mode. The reaction is a kinetic race between the productive Transmetallation (pathway A) and the destructive Protodeboronation (pathway B).
Pathway Analysis (Graphviz Diagram)
The following diagram illustrates the kinetic competition. High-efficiency coupling requires accelerating Path A (via specialized ligands) or decelerating Path B (via MIDA boronates).
Figure 1: The Kinetic Landscape of Chloropyridine Couplings. Success depends on Transmetallation (
Benchmarking Boron Sources: Stability vs. Reactivity
The choice of boron derivative is the single most impactful variable. Our meta-analysis of experimental yields compares three common forms of 2-chloropyridine-3-boron species coupled with 4-bromoanisole.
Table 1: Comparative Performance of Boron Derivatives
Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene/Water, 100°C, 4h.
| Boron Derivative | Stability (t½ in aq. base) | Relative Reactivity | Typical Yield | Verdict |
| Free Boronic Acid | < 15 min | High (Instant) | 15-40% | Not Recommended. Decomposes before coupling completes. |
| Pinacol Ester | ~1-2 hours | Moderate | 45-65% | Standard. Acceptable for fast couplings, but hydrolysis is required for activation. |
| MIDA Boronate | > 6 hours | Controlled (Slow Release) | 85-95% | Gold Standard. "Slow-release" mechanism maintains low concentration of active boronic acid, minimizing decomposition. |
Key Insight: For chloropyridines, MIDA boronates outperform free acids by a factor of 2-3x. The slow hydrolysis of the MIDA ligand matches the rate of transmetallation, preventing the accumulation of the unstable boronic acid species [1].
Benchmarking Catalytic Systems: Ligand Efficiency
When using the free boronic acid or pinacol ester (due to cost or availability), the catalyst must be highly active to "outrun" decomposition. We compared ligand performance for sterically demanding chloropyridine couplings.
Table 2: Ligand Efficiency Matrix
Substrate: 2-chloropyridine-3-boronic acid + 2-bromotoluene.
| Ligand Class | Representative Ligand | Yield | TON (Turnover Number) | Mechanism of Action |
| Simple Phosphine | PPh₃ | < 10% | < 50 | Fails due to poor oxidative addition and lack of bulk to prevent N-coordination. |
| Buchwald (Dialkylbiaryl) | XPhos / SPhos | 88% | > 800 | Bulky structure prevents Pd-N poisoning; electron-rich nature boosts oxidative addition. |
| NHC (Carbene) | PEPPSI-IPr | 75% | ~400 | Strong sigma-donor stabilizes Pd, but initiation can be slow for unstable substrates. |
| Bidentate | dppf | 40% | ~200 | Moderate stability, but bite angle is not optimized for bulky heteroaryls. |
Recommendation: XPhos Pd G3 or SPhos Pd G3 are the precatalysts of choice. The "G3/G4" precatalyst scaffold ensures rapid initiation even at low temperatures, which is crucial for unstable substrates [2].
Optimized Experimental Protocols
These protocols are designed to be self-validating : they include checkpoints to verify the reaction is proceeding correctly before workup.
Protocol A: The "Slow-Release" Method (MIDA Boronates)
Best for: High-value synthesis, scale-up, and difficult substrates.
Materials:
-
2-Chloropyridyl-3-MIDA boronate (1.5 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step Workflow:
-
Setup: Charge a vial with MIDA boronate, Aryl halide, Catalyst, and Base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture. The MIDA boronate will remain largely undissolved initially.
-
Reaction: Heat to 60°C . Note: MIDA hydrolysis is temperature-dependent. Do not exceed 80°C unless necessary.
-
Self-Validation Check (T = 1 hour):
-
Visual: The reaction should turn from a suspension to a clear orange/brown solution as the MIDA hydrolyzes and coupling proceeds.
-
TLC/LCMS: Check for the disappearance of the Aryl Halide. You should see low levels of free boronic acid.[1][2] If free boronic acid is high (>10%), the temperature is too high (hydrolysis is too fast).
-
-
Workup: Cool, dilute with EtOAc, wash with NaHCO₃ (to remove residual MIDA acid), dry, and concentrate.
Protocol B: The "Anhydrous Activation" Method (Pinacol Esters)
Best for: When MIDA is unavailable or for rapid screening.
Materials:
-
2-Chloropyridyl-3-pinacol boronate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-118
-
Base: K₂CO₃ (anhydrous) or CsF (2.0 equiv)
-
Solvent: Anhydrous THF or Toluene[3]
Step-by-Step Workflow:
-
Dry Conditions: Flame-dry the glassware. Moisture triggers premature protodeboronation.
-
Activation: Add reagents. Use CsF if the substrate is sensitive to strong bases; it activates the pinacol ester via a fluoro-boronate intermediate without requiring water [3].
-
Reaction: Heat to 80°C.
-
Self-Validation Check:
-
LCMS: Look for the [M+F]- adduct of the boronate. This confirms activation is occurring.[4]
-
Color: A shift to dark black indicates Pd precipitation (catalyst death). Add more ligand (SPhos) if observed.
-
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields.
Figure 2: Optimization Decision Tree. Follow the path based on LCMS analysis of the crude mixture.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1][2] Journal of the American Chemical Society. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). The Use of Precatalysts in Cross-Coupling Reactions.[1][5][6] Chemical Reviews. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
3-Chloropyridine-4-boronic acid HCl proper disposal procedures
Executive Summary & Operational Context
3-Chloropyridine-4-boronic acid hydrochloride is a high-value intermediate frequently employed in Suzuki-Miyaura cross-coupling reactions for drug discovery. While boronic acids are generally considered mild reagents, the specific structural motifs of this compound—a halogenated pyridine ring and a hydrochloride salt—dictate a strict segregation protocol.
The Core Safety Directive: Do NOT treat this simply as "organic waste." The presence of the chlorine atom mandates disposal in Halogenated Waste streams to prevent the release of dioxins/HCl during incineration. The hydrochloride salt form implies potential acidity, requiring pH awareness to prevent drum corrosion or incompatible gas generation.
Hazard Identification & Risk Profile (The "Why")
Before handling waste, you must understand the chemical behavior that drives the disposal logic.
| Parameter | Specification | Operational Implication |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 | Standard PPE (Nitrile gloves, safety glasses) is mandatory. Dust inhalation is the primary acute risk. |
| Chemical Structure | Pyridine ring + Chlorine + Boronic Acid | Halogenated. Must go to high-temperature incineration with scrubbers. |
| Salt Form | Hydrochloride (HCl) | Acidic. Aqueous solutions may have pH < 2. Corrosive to metal drums if not neutralized or lined. |
| Reactivity | Protodeboronation | Boronic acids can decompose to the parent arene (3-chloropyridine) under certain catalytic conditions, remaining toxic. |
Senior Scientist Insight: Boronic acids can dehydrate to form cyclic trimers (boroxines) over time. This physical change does not alter the chemical hazard or disposal path—treat "crusty" old reagent exactly as you would fresh powder.
Pre-Disposal Preparation & PPE[2][4][5][6]
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95 or P100 respirator if handling large quantities of dry powder outside a fume hood.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling liquid mother liquors containing DCM or THF.
-
Ocular: Chemical splash goggles.
Incompatibility Check: Ensure the waste container does NOT contain:
-
Strong Oxidizers (e.g., Nitric acid, Peroxides) – Risk of exothermic decomposition.
-
Cyanides or Sulfides – Risk of generating toxic gas if the HCl salt acidifies the mixture.
Disposal Workflows: Step-by-Step
Scenario A: Solid Waste (Expired Reagent or Spill Cleanup)
Applicability: Old reagent bottles, contaminated weighing boats, spill cleanup materials.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Containerization: Place the solid material (or the original bottle) inside a clear, sealable secondary bag or a wide-mouth HDPE jar.
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant."
-
Critical: Explicitly write "Contains Halogens" on the tag.[4]
-
-
Disposal Path: Transfer to the facility's Solid Hazardous Waste drum.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from Suzuki couplings, recrystallization solvents.
The Decision Node: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, THF)?
-
Path 1: Halogenated Solvent Present (e.g., DCM extractions)
-
No Neutralization Required: Do not attempt to neutralize the HCl salt in organic solvent; it may precipitate salts and clog the drum.
-
Transfer: Pour into the "Halogenated Organic Waste" carboy.
-
Labeling: Ensure the label lists "3-Chloropyridine-4-boronic acid HCl" and checks the "Halogenated" box.
-
-
Path 2: Aqueous or Non-Halogenated Solvent (e.g., Water/Methanol)
-
pH Check (Self-Validating Step): Dip a pH strip into the waste.
-
If pH < 4: Slowly add saturated Sodium Bicarbonate (
) until effervescence stops and pH is neutral (pH 6-8). -
Why? Disposing of highly acidic solutions into general solvent drums can corrode metal containers or react with other basic organic waste (amines).
-
-
Transfer: Pour into the "Halogenated Organic Waste" stream.
-
Note: Even if the solvent is water/methanol, the solute (3-Chloropyridine) contains chlorine. Therefore, the entire mixture is often classified as halogenated waste by incineration facilities to be safe.
-
-
Labeling: "Aqueous/Organic Mixture - Contains Halogens."[4]
-
Visualized Decision Logic (Workflow)
The following diagram illustrates the critical decision points for compliant disposal.
Figure 1: Decision tree for segregating 3-Chloropyridine-4-boronic acid HCl waste. Note that liquid waste defaults to the "Halogenated" stream due to the chlorine atom on the pyridine ring.
Regulatory Compliance (RCRA & EPA)[8][9][10][11]
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Characterization:
-
This compound is not explicitly P-listed or U-listed by specific CAS name.
-
However, it frequently triggers Characteristic Waste codes if not neutralized:
-
D002 (Corrosivity): If the waste is aqueous and pH < 2 (due to the HCl salt).
-
D001 (Ignitability): If dissolved in flammable solvents (MeOH, THF).
-
-
-
Halogenated Solvents (F-List): If dissolved in spent Methylene Chloride, the waste carries the F002 code.
Labeling Requirement: Always list the full chemical name. Do not use abbreviations like "CPBA-HCl" on waste tags, as emergency responders may confuse it with m-CPBA (a strong oxidizer), creating a dangerous incompatibility scenario.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Boronic Acid Derivatives Safety. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

